BDP 581/591 DBCO
Description
Properties
Molecular Formula |
C43H39BF2N4O2 |
|---|---|
Molecular Weight |
692.62 |
IUPAC Name |
N/A |
InChI |
InChI=1S/C43H38BFN4O2.FH/c45-44-48-37(19-10-6-15-33-13-3-1-4-14-33)24-26-39(48)31-40-27-25-38(49(40)44)28-29-42(50)46-30-12-2-5-21-43(51)47-32-36-18-8-7-16-34(36)22-23-35-17-9-11-20-41(35)47;/h1,3-4,6-11,13-20,24-27,31H,2,5,12,21,28-30,32H2;1H/b15-6+,19-10+; |
InChI Key |
VLXZHUGWEXPGGY-LJGZCGKASA-N |
SMILES |
O=C(NCCCCCC(N1C2=CC=CC=C2C#CC(C=CC=C3)=C3C1)=O)CCC4=CC=C(C=C5[N+]6=C(/C=C/C=C/C7=CC=CC=C7)C=C5)N4B6F.[F-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Foundational & Exploratory
BDP 581/591 DBCO spectral properties and excitation/emission maxima
Technical Whitepaper: BDP 581/591 DBCO Spectral Characterization & Bioorthogonal Labeling Strategies
Executive Summary & Photophysical Profile
This compound is a high-performance, borondipyrromethene (BODIPY) derivative engineered for copper-free click chemistry. Unlike traditional fluorophores that suffer from pH sensitivity or broad emission tails, this dye offers a sharp emission peak in the orange-red spectrum, high quantum yield, and exceptional photostability.
Its defining feature is the Dibenzocyclooctyne (DBCO) moiety, which enables Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)—a bioorthogonal reaction that proceeds rapidly in physiological conditions without toxic copper catalysts.[1][2]
Key Photophysical Properties
| Property | Value | Notes |
| Excitation Max ( | 585 nm | Compatible with 561 nm or 594 nm lasers. |
| Emission Max ( | 594 nm | Sharp peak; ideal for multiplexing with Green (FAM) and Far-Red (Cy5). |
| Extinction Coefficient ( | ~104,000 | High absorptivity leads to bright signals even at low labeling density. |
| Quantum Yield ( | 0.83 | Exceptionally bright for a hydrophobic dye.[3] |
| Stokes Shift | ~9 nm | Small shift characteristic of BODIPY dyes; requires precise filter sets. |
| Solubility | DMSO, DMF, DCM | Hydrophobic core; requires organic co-solvent for aqueous labeling. |
| Correction Factors | Use for correcting protein concentration ( |
Chemical Architecture & Mechanism
The SPAAC Reaction (Copper-Free Click)
The DBCO group contains a strained eight-membered ring. The relief of this ring strain (
ROS Sensitivity (The "Dual-Nature" of BDP 581/591)
Critical Consideration: The core BDP 581/591 structure contains a conjugated diene system. While primarily used as a label, this specific BODIPY analog is susceptible to oxidation .
-
Native State: Emits Red/Orange (~594 nm).
-
Oxidized State: Upon reaction with peroxyl radicals or peroxynitrite, the fluorescence shifts to Green (~520 nm).
-
Implication: For standard labeling, avoid buffers with high ROS generation . Conversely, this conjugate can be deliberately used as a ratiometric sensor to detect lipid peroxidation near the labeled target.
Figure 1: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Instrument Configuration
To maximize signal-to-noise ratio (SNR), correct filter selection is paramount due to the small Stokes shift (9 nm).
-
Excitation Source:
-
Optimal: 561 nm (Yellow-Green Laser) or 594 nm (Orange HeNe).
-
Sub-optimal: 532 nm (Green laser) – excites at ~30% efficiency.
-
-
Emission Filters:
-
Bandpass: 605/20 nm or 610/30 nm.
-
Longpass: 590LP (Risk of bleed-through if using 561 nm excitation; ensure steep cut-off).
-
-
Spectral Unmixing: If multiplexing with RFP or Texas Red, spectral unmixing is recommended as spectra overlap significantly.
Experimental Protocol: Protein Labeling via SPAAC
Objective: Conjugate this compound to an Azide-modified protein (e.g., IgG-Azide).
Materials
-
Dye Stock: 10 mM this compound in anhydrous DMSO. (Store at -20°C, desiccated, dark).
-
Buffer: PBS (pH 7.[4]4) or HEPES. Avoid Azide preservatives (e.g., Sodium Azide) as they compete with the reaction.
-
Purification: PD-10 Desalting Column or Zeba Spin Column (7K MWCO).
Workflow
-
Preparation:
-
Ensure the protein is in an azide-free buffer.
-
Calculate the concentration of the Azide-protein.
-
-
Stoichiometry Calculation:
-
Use a 1.5 to 4-fold molar excess of DBCO-dye over the Azide groups.
-
Example: For 10 nmol protein (with ~2 azides/protein), use 30–80 nmol dye.
-
-
Reaction:
-
Add the dye stock to the protein solution.
-
Critical: Keep final organic solvent (DMSO) concentration < 5-10% to prevent protein precipitation.
-
Incubate for 4 hours at Room Temperature or Overnight at 4°C in the dark.
-
-
Purification:
-
Remove unreacted dye using a desalting column or dialysis. The hydrophobic dye may stick to some membranes; cellulose acetate is generally safe.
-
-
Degree of Labeling (DOL) Validation:
-
Measure Absorbance at 280 nm (
) and 585 nm ( ). -
Calculate Protein Concentration:
-
Calculate DOL:
-
Figure 2: Step-by-step conjugation workflow for this compound.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Precipitation | Dye hydrophobicity or high DMSO %. | Add dye slowly while vortexing. Lower final DMSO to <5%. Use PEGylated DBCO linkers if available to increase solubility. |
| Low Signal | Oxidation of the diene system. | Ensure dye stock is fresh. Add antioxidants (e.g., BHT) if they do not interfere with the biological assay. |
| High Background | Non-specific hydrophobic binding. | Wash samples with buffers containing 1-2% BSA or low concentrations of Tween-20 after labeling. |
| Green Fluorescence | Lipid peroxidation / Dye oxidation. | The dye has oxidized.[5][6] Check for ROS sources in the buffer. Use this shift as a feature, not a bug, if studying oxidative stress. |
References
-
Antibodies.com. BDP 581/591 NHS Ester Validation and Spectral Charts. [Link][7]
-
Jena Bioscience. Copper-free Click Labeling Protocol for Azide-modified Biomolecules. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. BDP 581/591 azide (A270070) | Antibodies.com [antibodies.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. This compound | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. BDP 581/591 NHS ester (A270075) | Antibodies.com [antibodies.com]
Technical Whitepaper: Photophysical Characterization and Quantum Yield Analysis of BDP 581/591 DBCO
Executive Summary
The accurate determination of quantum yield (
This guide provides a rigorous, self-validating framework for measuring and optimizing the quantum yield of this compound, ensuring researchers can distinguish between poor labeling efficiency and environmental quenching.
The Photophysics of this compound
Molecular Architecture & Spectral Profile
BDP 581/591 is a conjugated BODIPY derivative designed to match the ROX (Rhodamine X) and Alexa Fluor 568 channels. Unlike Rhodamines, the BDP core is electrically neutral, reducing non-specific binding to charged cellular components.
-
Excitation Max (
): 581 nm -
Emission Max (
): 591 nm -
Stokes Shift: ~10 nm (Narrow, typical of rigid BODIPY cores)
-
Extinction Coefficient (
): ~100,000 - 120,000
The "DBCO Effect" on Quantum Yield
The DBCO moiety facilitates Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] However, DBCO is bulky and lipophilic. In aqueous buffers (PBS, HEPES), the hydrophobic DBCO tail can drive the planar BDP cores to stack.
-
Monomeric State: High
(Bright Fluorescence). -
H-Aggregate State: Low
(Quenched/Dark).
Therefore,
Jablonski Diagram: Energy Dissipation Pathways
The following diagram illustrates the competition between radiative decay (fluorescence) and non-radiative decay (quenching/heat) specific to this molecule.
Figure 1: Jablonski diagram highlighting the competition between fluorescence emission and DBCO-mediated quenching pathways.
Experimental Protocol: Relative Quantum Yield Determination
Objective: Determine the
Reagents & Standards
-
Reference Standard: Rhodamine B in Ethanol (
) or Sulforhodamine 101 in Ethanol ( ). These are chosen for their spectral overlap with BDP 581/591. -
Solvent: Spectroscopic grade Ethanol (for standard) and your target buffer (e.g., PBS + 5% DMSO) for the BDP sample.
Step-by-Step Workflow
Step 1: Preparation of Stock Solutions Dissolve this compound in DMSO to 1 mM. Critical: Do not dissolve directly in water; the DBCO will precipitate or aggregate immediately.
Step 2: Absorbance Screening (The "0.1 Rule") Prepare 4-5 dilutions of both the Standard and the BDP Sample.
-
Measure Absorbance (A) at the excitation wavelength (e.g., 550 nm or 560 nm to excite both).
-
Constraint: The Optical Density (OD) must remain below 0.1 (ideally 0.02 - 0.08) to avoid Inner Filter Effects (re-absorption of emitted light).
Step 3: Fluorescence Integration Record emission spectra for all dilutions using the exact same excitation wavelength and slit widths.
-
Integrate the area under the emission curve (
).ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">
Step 4: Calculation
Plot Integrated Fluorescence Intensity (
Where
Workflow Visualization
Figure 2: Workflow for the Comparative Slope Method to determine Relative Quantum Yield.
Data Summary & Benchmarking
The following table summarizes expected values. Note the drastic difference in aqueous vs. organic solvents for the DBCO variant.
| Parameter | BDP 581/591 (Core) | This compound (In MeOH) | This compound (In PBS) |
| Excitation Max | 585 nm | 581 nm | 580 nm (Broadened) |
| Emission Max | 594 nm | 591 nm | 595 nm (Red-shifted) |
| Quantum Yield ( | ~0.85 | ~0.80 - 0.90 | < 0.40 (Aggregated) |
| Solubility | Lipophilic | Moderate | Poor (Requires Co-solvent) |
| Photostability | High | High | High |
Senior Scientist Insight: If you observe a low QY (<0.40) in your aqueous buffer, it does not mean the dye is degraded. It likely means the DBCO tail has forced the dye into H-aggregates.
-
Validation: Add 50% Methanol or 1% SDS (detergent) to the cuvette. If fluorescence spikes, the dye was aggregated, not degraded.
Troubleshooting & Optimization
Preventing Aggregation
When labeling proteins or antibodies, the local environment on the protein surface usually prevents dye stacking. However, measuring the QY of the free dye in buffer gives a false low value.
-
Recommendation: Always measure the QY of the conjugate (Dye-Protein), not just the free label, to get a biologically relevant value.
The "Click" Restoration
Upon reaction with an azide (e.g., Azide-labeled DNA or protein), the hydrophobic DBCO ring converts into a triazole. This conformational change often disrupts the stacking interaction, leading to a "Turn-On" effect where the QY increases post-reaction.
References
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. Retrieved from [Link]
-
Karstens, T., & Kobs, K. (1980). Rhodamine B and Rhodamine 101 as reference substances for fluorescence quantum yield measurements. Journal of Physical Chemistry, 84(14), 1871-1872. Retrieved from [Link]
-
Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews, 39(4), 1272-1279. Retrieved from [Link]
Sources
An In-depth Technical Guide on BDP 581/591 DBCO: Safety Data Sheet and Handling Precautions
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP 581/591 DBCO is a fluorescent dye from the borondipyrromethene (BODIPY) family, functionalized with a dibenzocyclooctyne (DBCO) group. This combination makes it a potent tool for strain-promoted alkyne-azide cycloaddition (SPAAC) reactions in bioorthogonal chemistry. The BODIPY core offers a bright and photostable fluorescent signal, while the DBCO moiety enables the specific, covalent labeling of azide-containing biomolecules without the need for a cytotoxic copper catalyst. This guide provides a comprehensive overview of the safety, handling, and application protocols for this compound, ensuring both experimental success and laboratory safety.
PART 1: Core Directive: Understanding the Reagent
Chemical Properties and Mechanism of Action
This compound's key features are its boron-dipyrromethene (BODIPY) core, responsible for its photophysical properties, and the dibenzocyclooctyne (DBCO) group, a cyclooctyne with two fused benzene rings that create significant ring strain. This inherent strain drives its "click" reaction with azides.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C43H39BF2N4O2[3][4][5] |
| Molecular Weight | 692.6 g/mol [3][4] |
| Appearance | Dark purple solid[3][6] |
| Excitation Maximum (λex) | ~585 nm[3][4] |
| Emission Maximum (λem) | ~594 nm[3][4] |
| Molar Extinction Coefficient | 104,000 M-1cm-1[3][4] |
| Fluorescence Quantum Yield | 0.83[3][4] |
| Solubility | Good in DMF, DMSO, and DCM[3][6] |
Note: These values are typical and may vary slightly by manufacturer.
Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The utility of this compound in bioconjugation lies in the SPAAC reaction, a cornerstone of bioorthogonal chemistry. This reaction forms a stable triazole linkage between the DBCO-functionalized dye and an azide-modified target molecule within a biological environment.[1][2]
Caption: SPAAC reaction of this compound with an azide-modified biomolecule.
The primary advantage of SPAAC is its bioorthogonality; the reaction proceeds efficiently at physiological temperatures and pH without interfering with native biological processes.[] The absence of a copper catalyst, required for the more traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a significant benefit due to copper's cytotoxicity.[1][8]
PART 2: Scientific Integrity & Logic: Safety and Handling
Safety Data Sheet (SDS) Analysis
While a universal SDS for this compound is not available, as it depends on the manufacturer, this section outlines typical hazards and precautions. Always consult the manufacturer-specific SDS before handling this reagent.
-
First-Aid Measures : In case of contact, flush the affected area with water.[11] If symptoms persist, seek medical attention.
-
Fire-Fighting Measures : Use standard extinguishing media such as water spray, foam, or dry chemical.
-
Accidental Release Measures : For spills, absorb the material with an inert substance and dispose of it in accordance with local regulations.
-
Disposal : Unused portions of the dye should be disposed of as hazardous waste.[12] Dilute aqueous solutions may be drain-disposed if no other hazardous materials are present.[12]
Handling and Storage Precautions
Proper handling and storage are critical for maintaining the reagent's stability and reactivity.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11]
-
Handling : Avoid creating dust. Handle in a well-ventilated area.[11]
-
Storage :
Table 2: Recommended Storage and Handling
| Condition | Recommendation | Rationale |
| Temperature | -20°C | Minimizes thermal degradation |
| Light | Protect from light | Prevents photobleaching |
| Moisture | Desiccate | Prevents hydrolysis |
PART 3: Visualization & Formatting: Experimental Protocol
Labeling of Azide-Modified Biomolecules
This protocol provides a general workflow for labeling azide-modified biomolecules with this compound.
Caption: General workflow for labeling azide-modified biomolecules with this compound.
Step-by-Step Methodology
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 1-10 mM.
-
Prepare a solution of the azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the this compound stock solution to the biomolecule solution. A molar excess of 2-20 fold of the dye is a good starting point.
-
Incubate the reaction for 1-12 hours at room temperature or 4°C. The optimal reaction time will depend on the specific biomolecule and reaction conditions.
-
Purify the labeled biomolecule to remove any unreacted dye. This can be achieved using size-exclusion chromatography or dialysis.
-
Characterize the labeled biomolecule to determine the degree of labeling and confirm the success of the conjugation.
References
-
Luna Nanotech Canada. BDP® 581/591 DBCO. Available at: [Link]
- Ornelas, C., Broichhagen, J., & Weck, M. (2012). Strain-Promoted Alkyne Azide Cycloaddition for the Functionalization of Poly(amide)-Based Dendrons and Dendrimers. Journal of the American Chemical Society, 134(47), 19378–19381.
-
BTL Biotecho Labs. BDP® 581/591 DBCO. Available at: [Link]
-
Dojindo. Lipid Peroxidation Probe -BDP 581/591 C11-. Available at: [Link]
-
JMN Specialties, Inc. Safety Data Sheet (FLUORESCENCE DYE). Available at: [Link]
-
Wikipedia. Fluorescence imaging. Available at: [Link]
-
MCE. This compound. Available at: [Link]
-
AxisPharm. Bodipy Probes Fluorescence Dyes. Available at: [Link]
-
Genprice. BDP® 581/591 DBCO, 50 mg. Available at: [Link]
-
Columbia University. Safely Handling Dyes. Available at: [Link]
-
PubMed. C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology. Available at: [Link]
-
PubMed. Optimization of the C11-BODIPY(581/591) dye for the determination of lipid oxidation in Chlamydomonas reinhardtii by flow cytometry. Available at: [Link]
-
University of Florida. Laboratory Waste. Available at: [Link]
-
University of California, Berkeley. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available at: [Link]
-
Antibodies.com. BDP 581/591 azide (A270070). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. This compound, 10mg | Labscoop [labscoop.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.columbia.edu [research.columbia.edu]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. Laboratory Waste – UF | EHS [ehs.ufl.edu]
Technical Guide: Targeted ROS Detection Using BDP 581/591 DBCO
Executive Summary
This guide details the mechanistic principles and experimental application of BDP 581/591 DBCO , a dual-function fluorogenic probe designed for the ratiometric detection of Reactive Oxygen Species (ROS) with spatial precision. Unlike passive ROS dyes (e.g., DCFDA) that diffuse non-specifically, this compound utilizes a dibenzocyclooctyne (DBCO) moiety to "click" onto specific azide-tagged biomolecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This allows researchers to monitor oxidative stress at defined subcellular locations or on specific macromolecules (lipids, proteins, glycans) while leveraging the ratiometric self-calibration of the BDP 581/591 fluorophore.
Molecular Architecture & Mechanism
The probe integrates two distinct functional modules: the Sensor (BDP 581/591) and the Anchor (DBCO).
The Sensor: Ratiometric Oxidation
The core fluorophore is a borondipyrromethene (BODIPY) derivative containing a conjugated polyunsaturated butadienyl linker.
-
Native State (Reduced): The extended conjugation results in emission in the red spectrum (Ex/Em: ~585/594 nm).
-
Oxidized State: Upon reaction with ROS (specifically peroxyl radicals and lipid hydroperoxides), the butadienyl double bond is oxidized. This interrupts the
-electron conjugation system, causing a hypsochromic shift (blue shift) in emission to the green spectrum (Ex/Em: ~488/510 nm). -
Advantage: This shift allows for ratiometric analysis (
).[1] By measuring the ratio rather than absolute intensity, the assay corrects for variables such as dye concentration, loading efficiency, and photobleaching.[1]
The Anchor: Copper-Free Click Chemistry
The DBCO group enables bioorthogonal conjugation to Azide (
-
Reaction: SPAAC (Strain-Promoted Alkyne-Azide Cycloaddition).
-
Kinetics: The strained cyclooctyne ring reacts spontaneously with azides without the need for toxic copper catalysts (
), preserving cell viability during live-cell imaging.
Mechanistic Diagram
The following diagram illustrates the dual-step process: Bioconjugation followed by ROS sensing.
Figure 1: Mechanism of Action.[2] The probe first anchors to the target via DBCO-Azide clicking, then shifts fluorescence from Red to Green upon oxidation by local ROS.
Experimental Protocol
This protocol describes the labeling of cell-surface glycans as a model system, but the logic applies to any azide-functionalized target (e.g., azide-fatty acids for lipids, azide-amino acids for nascent proteins).
Reagents & Preparation
| Reagent | Stock Conc.[1][3] | Solvent | Storage | Note |
| This compound | 5-10 mM | Anhydrous DMSO | -20°C (Dark) | Avoid moisture; hygroscopic. |
| Azide Precursor | 10-50 mM | PBS/DMSO | -20°C | E.g., Azido-sugar (Ac4ManNAz). |
| ROS Inducer | 100 mM | Water | Fresh | E.g., TBHP or Menadione (Positive Control). |
| Imaging Buffer | 1X | HBSS/PBS | RT | Phenol-red free to reduce background. |
Step-by-Step Workflow
Phase 1: Metabolic Labeling (Target Installation)
-
Seed Cells: Plate cells (e.g., HeLa, CHO) in confocal dishes to reach 60-70% confluency.
-
Azide Incubation: Treat cells with the azide precursor (e.g., 50 µM Ac4ManNAz) for 24–48 hours.
Phase 2: Click Reaction (Probe Attachment) 3. Wash: Rinse cells 2x with warm HBSS to remove excess unincorporated azide. 4. Staining: Prepare a 1–5 µM working solution of This compound in HBSS. 5. Incubation: Add to cells and incubate for 30–60 minutes at 37°C.
- Note: Perform in the dark. DBCO kinetics are fast, but diffusion into dense compartments may require time.
- Wash: Rinse cells 3x with HBSS to remove unbound probe.
Phase 3: ROS Induction & Imaging 7. Basal Imaging: Acquire "Time 0" images (Red and Green channels). 8. Induction: Treat cells with ROS inducer (e.g., 100 µM TBHP) or experimental drug. 9. Time-Lapse: Image every 5–10 minutes.
- Channel 1 (Oxidized): Ex 488 nm / Em 510–540 nm (Green).
- Channel 2 (Reduced): Ex 561 or 594 nm / Em 590–620 nm (Red).
Workflow Diagram
Figure 2: Experimental workflow for targeted ROS detection.
Data Analysis & Interpretation
Ratiometric Calculation
The primary output is the ratio of oxidized to reduced fluorophore. This cancels out artifacts related to probe uptake differences between cells.
-
Low Ratio: Predominantly reduced state (Low ROS).
-
High Ratio: Predominantly oxidized state (High ROS).
Troubleshooting Guide
-
High Background (Red): Insufficient washing after the click reaction. Increase wash steps or use a scavenger.
-
No Green Signal: Lack of ROS induction. Verify positive control (TBHP) potency.
-
Rapid Photobleaching: BDP 581/591 is relatively stable, but the oxidized (green) form can be susceptible to excessive laser power. Minimize laser dwell time.
References
-
Lumiprobe. this compound Product Datasheet. Retrieved from Lumiprobe.com. Link
-
Drummen, G. P., et al. (2002). C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe. Free Radical Biology and Medicine. (Foundational mechanism for the BDP 581/591 fluorophore). Link
-
BroadPharm. this compound Specifications. BroadPharm Catalog.[2] Link
-
BOC Sciences. Cycloalkyne Dyes (DBCO) and Click Chemistry Mechanisms.
Sources
Precision Labeling with BDP 581/591 DBCO: Extinction Coefficients and Bioorthogonal Applications
Executive Summary
BDP 581/591 DBCO represents a convergence of two powerful chemical technologies: the photostable, reactive oxygen species (ROS)-sensitive Boron-Dipyrromethene (BODIPY) core and the strain-promoted bioorthogonal handle, Dibenzocyclooctyne (DBCO).
For researchers in drug discovery and chemical biology, this molecule is not merely a red fluorophore; it is a ratiometric sensor capable of click-chemistry conjugation. However, the utility of this probe hinges on a single critical parameter: the Extinction Coefficient (
This guide provides the definitive technical framework for utilizing this compound, focusing on the derivation and application of its extinction coefficient (
Part 1: The Photophysical Core
The BDP 581/591 fluorophore is distinct from standard cyanine or rhodamine dyes due to its diene-conjugated system. This structure confers high quantum yield but also specific sensitivity to oxidation—a feature that must be controlled during quantification.
Spectral Properties Data Table
| Property | Value | Unit | Notes |
| Extinction Coefficient ( | 104,000 | At | |
| Absorption Max ( | 585 | nm | In DMSO/MeOH |
| Emission Max ( | 594 | nm | Stokes Shift: ~9 nm |
| Quantum Yield ( | 0.83 | - | High brightness |
| Correction Factor ( | 0.04 | - | Critical for protein normalization |
| Correction Factor ( | 0.06 | - | Critical for nucleic acid normalization |
| Solubility | DMSO, DMF, DCM | - | Hydrophobic core |
The Extinction Coefficient: The Anchor of Quantification
The value
-
Why it matters: When conjugating this dye to a costly antibody or drug carrier, you cannot rely on mass. Nanogram-level losses during filtration are significant. You must rely on the Beer-Lambert Law (
) to determine the precise molar concentration of the dye in solution.
Part 2: The DBCO Advantage & Mechanism
This compound utilizes Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Unlike copper-catalyzed click chemistry (CuAAC), SPAAC is biocompatible and avoids copper toxicity, which can generate ROS and inadvertently trigger the BDP 581/591 sensor mechanism prematurely.
Mechanism of Action: SPAAC Ligation
The cyclooctyne ring of DBCO possesses significant ring strain (~18 kcal/mol). This potential energy drives the reaction with an azide group to form a stable triazole linkage without a catalyst.
Figure 1: The copper-free SPAAC reaction mechanism. The ring strain of the DBCO moiety drives the fusion with the azide-tagged target, ensuring a covalent bond without ROS-generating catalysts.
Part 3: Critical Importance of the Extinction Coefficient
The most common failure mode in fluorescence labeling is over-labeling , which leads to self-quenching (reduced brightness) and potential precipitation of the protein. The Extinction Coefficient is the only tool available to calculate the Degree of Labeling (DOL) and prevent this.
The Mathematics of Correction
Proteins absorb at 280 nm.[2][3] BDP 581/591 also absorbs slightly at 280 nm (
The Formulae:
-
Calculate Dye Concentration (
): (Where ) -
Correct Protein Absorbance (
): (Where ) -
Calculate Protein Concentration (
): (Where is the protein's specific extinction coefficient, e.g., ~210,000 for IgG) -
Calculate DOL:
Workflow: Calculating Degree of Labeling (DOL)
Figure 2: Logical workflow for determining the Degree of Labeling (DOL). Accurate input of the extinction coefficient (104,000) and correction factor (0.04) is mandatory for the 'Correct Protein Absorbance' step.
Part 4: Experimental Protocol (Conjugation & Quantification)
Materials Preparation
-
This compound Stock: Dissolve 1 mg in anhydrous DMSO to create a 10 mM stock. Store at -20°C, desiccated, and protected from light.
-
Azide-Labeled Biomolecule: Ensure the protein/peptide is in a buffer free of sodium azide (which competes with the reaction).
Conjugation Reaction
-
Stoichiometry: For antibodies, aim for a 5-10x molar excess of this compound.
-
Incubation: Mix reagents and incubate at room temperature for 4 hours or 4°C overnight. Constant gentle agitation is recommended.
-
Purification (Crucial): Remove unreacted dye using a Desalting Column (e.g., PD-10 or Zeba Spin) or dialysis. Note: Unreacted dye will skew the extinction coefficient calculations significantly.
Quantification (The "Trust" Step)
-
Dilute a small aliquot of the purified conjugate in PBS.
-
Measure Absorbance at 280 nm and 585 nm using a quartz cuvette (1 cm pathlength).
-
Apply the DOL formulas provided in Part 3.
-
Target DOL:
-
Antibodies: 2–4 dyes per molecule.
-
Peptides: 1 dye per molecule.
-
Note: If DOL > 6, the probe may self-quench or alter the pharmacokinetics of the drug carrier.
-
Part 5: Advanced Application - ROS Sensing
While BDP 581/591 is a stable label in the red channel, it possesses a unique "switch" mechanism. Upon oxidation by Reactive Oxygen Species (ROS) (specifically lipid peroxides), the conjugated diene system is interrupted.
-
State A (Reduced): Emits Red (~594 nm).
-
State B (Oxidized): Emits Green (~520 nm).
Implication for DBCO Labeling: If you are using this dye solely for tracking (red emission), you must handle samples in dark, antioxidant-free conditions to prevent premature oxidation. Conversely, if designing a ratiometric sensor, the initial extinction coefficient calculation establishes your "Time Zero" baseline. A shift in the Red/Green ratio over time indicates oxidative stress at the site of the azide-tagged target.
References
Sources
Technical Guide: BDP 581/591 DBCO for Labeling Azide-Modified Molecules
Executive Summary
This guide details the application of BDP 581/591 DBCO , a high-performance orange-red fluorophore engineered for copper-free "click" chemistry. Unlike traditional cyanine dyes (e.g., Cy3, Cy3.5), BDP (Boron-Dipyrromethene) derivatives offer superior photostability and high quantum yields (Φ ~0.83).
The inclusion of the DBCO (Dibenzocyclooctyne) moiety allows for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enabling the labeling of azide-tagged biomolecules (proteins, lipids, glycans) in live cells or sensitive tissues where copper catalysis (CuAAC) would be cytotoxic.[1]
Key Technical Differentiator: BDP 581/591 contains a conjugated diene system.[2] While primarily a bright fluorophore, it possesses unique sensitivity to Reactive Oxygen Species (ROS). Upon oxidation, its emission shifts, making it a dual-purpose tool: a stable label in standard conditions and a ratiometric sensor in oxidative stress studies.
Part 1: The Chemistry & Photophysics
Fluorophore Specifications
BDP 581/591 is hydrophobic and requires organic co-solvents (DMSO/DMF) for initial solubilization. Once conjugated, its solubility depends on the carrier biomolecule.
| Parameter | Value | Notes |
| Excitation Max | 585 nm | Compatible with 561 nm or 594 nm laser lines. |
| Emission Max | 594 nm | Orange-Red emission; distinct from GFP and Far-Red. |
| Extinction Coeff.[2][3][4][5][6][7] (ε) | 104,000 M⁻¹cm⁻¹ | High absorptivity leads to bright signals. |
| Quantum Yield (Φ) | 0.83 | Very efficient fluorescence. |
| Correction Factor (CF₂₈₀) | 0.04 | Low absorption at 280 nm; simplifies protein concentration correction. |
| Solubility | DMSO, DMF, DCM | Critical: Not directly soluble in water. |
The Reaction Mechanism (SPAAC)
The driving force of this reaction is the release of ring strain (~18 kcal/mol) present in the cyclooctyne ring of the DBCO. When mixed with an azide-modified molecule, the reaction proceeds spontaneously to form a stable triazole linkage.[1][4][8]
Advantages over CuAAC:
-
Fast Kinetics: Second-order rate constants (
) typically range from 0.3 to 1.0 M⁻¹s⁻¹. -
Bioorthogonal: Inert to amines, thiols, and carboxyls found in native biology.
Diagram 1: SPAAC Reaction Mechanism
Caption: The strain-promoted reaction between the azide-tag and the DBCO-fluorophore forms a covalent triazole bond.[1]
Part 2: Optimized Labeling Protocol
Constraint: This protocol assumes the target molecule (e.g., Protein X) has already been modified with an azide group (e.g., via NHS-Azide or enzymatic labeling).
Reagents & Preparation
-
This compound Stock: Dissolve 1 mg of dye in anhydrous DMSO to create a 10 mM stock.
-
Storage: Aliquot and store at -20°C, protected from light and moisture. Stable for 2-3 months in solution.
-
-
Reaction Buffer: PBS (pH 7.4) or HEPES (pH 7.0–7.5).
-
Critical:Do NOT use buffers containing Sodium Azide , as it will compete with the target for the DBCO dye.
-
Labeling Workflow
-
Calculate Stoichiometry:
-
For Proteins (Antibodies): Use a 2–4 molar excess of BDP-DBCO over the azide-protein.
-
Reasoning: A slight excess ensures rapid kinetics without causing hydrophobic precipitation of the protein.
-
-
Mixing:
-
Add the calculated volume of BDP-DBCO stock to the azide-protein solution.
-
Solvent Control: Ensure the final DMSO concentration is < 5-10% (v/v) to prevent protein denaturation.
-
-
Incubation:
-
Incubate for 2–4 hours at Room Temperature or Overnight at 4°C .
-
Protect from light (foil wrap).
-
Note: While SPAAC is fast, steric hindrance on large proteins often requires longer incubation than small molecules.
-
Purification
Unreacted dye must be removed to prevent high background.
-
Method: Size Exclusion Chromatography (e.g., PD-10 columns, Zeba spin columns) or Dialysis.
-
Validation: The BDP dye is hydrophobic; ensure the column resin is compatible (e.g., Sephadex G-25) and does not non-specifically bind the dye.
Degree of Labeling (DOL) Calculation
Verify the success of your reaction using UV-Vis spectroscopy.
[7]- : Absorbance at 585 nm (Dye max).
- : Correction factor (CF) for BDP 581/591 at 280 nm.[2][4]
- : Extinction coefficient of the dye.[2][4][8]
Diagram 2: Experimental Workflow
Caption: Step-by-step decision matrix for labeling and validating BDP-DBCO conjugates.
Part 3: Troubleshooting & Strategic Applications
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Precipitation | Dye is too hydrophobic; DMSO % too high. | Add dye in smaller aliquots while vortexing. Lower final dye concentration. Use a PEGylated DBCO linker if available.[1] |
| Low DOL (<0.5) | Azide tag degradation or Sodium Azide contamination. | Dialyze sample into fresh PBS (no NaN₃) before labeling. Ensure Azide-NHS reaction worked previously. |
| High Background | Hydrophobic interaction (sticky dye). | Add 0.1% Tween-20 or Triton X-100 to washing buffers during imaging (if cell-compatible). |
| Spectral Shift (Green) | Oxidation (ROS reaction).[4][8] | BDP 581/591 reacts with ROS. If this is unwanted, add antioxidants (e.g., Ascorbic Acid) to buffers. |
Strategic Application: ROS Sensing
Unlike Cyanine dyes, BDP 581/591 contains a diene system that can undergo oxidation.
-
Stable State: Emits at ~594 nm (Orange/Red).
-
Oxidized State: Fluorescence shifts to the green spectrum (~520 nm).
-
Use Case: This allows for ratiometric imaging of oxidative stress in lipid droplets or membranes, provided the user is aware of this property [1][5].
References
-
Click Chemistry Tools. DBCO Reagents and Protocols. Retrieved from [Link]
-
Antibodies.com. BDP 581/591 NHS Ester Specifications (ROS Sensitivity). Retrieved from [Link][11]
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. BDP 581/591 NHS ester (A270075) | Antibodies.com [antibodies.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, 10mg | Labscoop [labscoop.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. BDP 581/591 tetrazine | BroadPharm [broadpharm.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Fidelity Live-Cell Imaging of ROS and Oxidative Stress
Subject: Protocols for Direct Lipid Peroxidation Sensing (BDP 581/591 C11) and Click-Mediated Detection of Oxidative PTMs (BDP 581/591 DBCO).
Part 1: Executive Summary & Technical Distinction
Target Audience: Cell Biologists, Chemical Biologists, and Drug Discovery Scientists.
This guide addresses a critical technical distinction in the application of BDP (Borondipyrromethene) dyes for Reactive Oxygen Species (ROS) imaging. While BDP 581/591 is the core fluorophore, its application depends entirely on its functionalization.
-
BDP 581/591 C11 (The Sensor): A ratiometric probe specifically designed to detect Lipid Peroxidation .[1][2][3] Upon oxidation by ROS, its emission shifts from Red (~591 nm) to Green (~510 nm).
-
This compound (The Label): A photostable, red-emitting reagent for Copper-Free Click Chemistry (SPAAC) . It does not inherently sense ROS. Instead, it is used to visualize biomolecules that have been "tagged" with an azide in response to oxidative stress (e.g., sulfenic acid formation or carbonylation).
This application note provides protocols for both methodologies: direct ratiometric sensing of lipid ROS (Protocol A) and the detection of ROS-induced protein modifications using click chemistry (Protocol B).
Part 2: Experimental Logic & Workflow Visualization
The Dual-Pathway Strategy
To comprehensively analyze cellular oxidative status, researchers often couple direct ROS sensing with the downstream detection of oxidative damage.
-
Pathway A (Direct Sensing): Real-time monitoring of membrane damage (Ferroptosis/Apoptosis).
-
Pathway B (Indirect Detection): Spatiotemporal mapping of oxidized proteins (Redox Signaling).
Figure 1: Workflow distinguishing direct lipid peroxidation sensing (C11) from click-chemistry based detection of oxidative modifications (DBCO).
Part 3: Protocol A - Direct Live-Cell Imaging of Lipid Peroxidation
Reagent: BDP 581/591 C11 (Lipid Peroxidation Sensor).[1][2][4] Mechanism: The polyunsaturated butadienyl linker acts as an ROS trap. Oxidation cleaves conjugation, shifting fluorescence from red to green.
Materials
-
Probe: BDP 581/591 C11 (Dissolve in DMSO to 2 mM stock). Store at -20°C under Argon.
-
Imaging Buffer: HBSS (Hanks' Balanced Salt Solution) or phenol-red free DMEM.
-
Positive Control: Cumene Hydroperoxide (CuOOH) or Erastin (Ferroptosis inducer).
Live-Cell Labeling Procedure[1][5]
-
Seeding: Plate cells (e.g., HeLa, SH-SY5Y) in 35mm glass-bottom dishes. Achieve 60-70% confluency.
-
Probe Preparation: Dilute the 2 mM stock into pre-warmed HBSS to a final concentration of 2-5 µM .
-
Expert Tip: Do not wash cells with PBS prior to loading; serum-free media or HBSS is preferred to maintain membrane integrity.
-
-
Loading: Incubate cells with the probe solution for 30 minutes at 37°C .
-
Washing: Wash cells 3x with warm HBSS to remove excess probe from the media.
-
Induction (Optional): Treat cells with ROS inducers (e.g., 100 µM CuOOH for 1-2 hours) after loading, or load concurrently if the induction is short (<1 hour).
-
Note: For ferroptosis studies (Erastin), treat cells for 12-24 hours first, then pulse-label with C11 for the final 30 minutes.
-
Image Acquisition Settings
-
Channel 1 (Reduced/Non-Oxidized): Ex: 561 nm or 580 nm | Em: 590-620 nm (Red).
-
Channel 2 (Oxidized): Ex: 488 nm | Em: 510-540 nm (Green).
-
Data Output: Create a ratiometric image (Green/Red). Healthy membranes appear Red; Peroxidized membranes appear Green/Yellow.
Part 4: Protocol B - Imaging Oxidative PTMs via this compound
Reagent: this compound (Click Reagent). Application: Visualizing protein sulfenylation (Cys-SOH), a reversible oxidative modification signaling redox stress.
The Strategy
Since this compound is not an ROS sensor itself, it must be paired with a "Warhead-Azide." We use DAz-2 (Dimedone-Azide), which specifically traps sulfenic acids on proteins.
Materials
-
Warhead: DAz-2 (Cell-permeable sulfenic acid probe). Stock 100 mM in DMSO.
-
Click Label: this compound.[5][6][7][8][9] Stock 5 mM in DMSO.
-
Fixative: Methanol (-20°C) or 4% Paraformaldehyde (PFA).
Step-by-Step Protocol
Phase I: Metabolic Labeling & Stress
-
Pulse: Treat live cells with 5 mM DAz-2 in serum-free media for 1-2 hours.
-
Mechanism: DAz-2 enters the cell and waits.
-
-
Stress: Apply oxidative stimulus (e.g., H2O2, EGF stimulation) for the desired duration (e.g., 10-30 mins).
-
Reaction: ROS oxidizes Cysteine thiols (-SH) to Sulfenic acids (-SOH). DAz-2 immediately reacts with -SOH to form a stable covalent adduct tagged with an Azide.
-
-
Wash: Wash cells 2x with warm PBS to remove unreacted DAz-2.
Phase II: Fixation & Click Chemistry
Note: While SPAAC (DBCO-Azide) can be performed in live cells, washing out the hydrophobic BDP dye can be difficult. Fixation ensures high signal-to-noise.
-
Fixation: Fix cells with ice-cold Methanol for 10 minutes (preferred for preserving protein structure) or 4% PFA for 15 minutes.
-
Blocking: Block with 3% BSA in PBS for 30 minutes.
-
The Click Reaction:
-
Prepare staining solution: 1-5 µM this compound in PBS + 1% BSA.
-
Incubate samples for 1 hour at Room Temperature in the dark.
-
Chemistry: The strained alkyne (DBCO) reacts specifically with the Azide-tagged proteins via [3+2] cycloaddition. No copper catalyst is needed (protecting GFP signals if multiplexing).
-
-
Washing: Wash 3x with PBS + 0.1% Tween-20 (PBST) to remove unbound dye.
-
Imaging:
-
Channel: Ex: 561 nm | Em: 591 nm (Red).
-
Result: Fluorescence intensity correlates with the abundance of oxidized proteins (sulfenic acids).
-
Part 5: Data Presentation & Analysis
Quantitative Comparison Table
| Feature | Protocol A: C11 Sensor | Protocol B: DBCO Labeling |
| Primary Target | Lipid Peroxidation (Membranes) | Protein Sulfenylation (Cytosol/Nucleus) |
| Readout Type | Ratiometric (Green/Red shift) | Intensity-based (Red signal) |
| Live/Fixed | Strictly Live Cell | Live Pulse |
| Specificity | General Lipid ROS | Specific Cys-SOH modifications |
| Key Advantage | Real-time kinetics of ferroptosis | Maps specific redox signaling pathways |
Troubleshooting Guide
-
Issue (Protocol A): No Green signal after ROS treatment.
-
Cause: Oxidation of the probe requires time and high ROS flux.
-
Solution: Increase probe concentration to 5 µM or use a positive control like Cumene Hydroperoxide (100 µM) to validate the batch. Ensure 488 nm laser power is sufficient.
-
-
Issue (Protocol B): High Background.
-
Cause: Hydrophobic BDP dye sticking to membranes.
-
Solution: Increase washing steps with PBST (Tween-20) or reduce this compound concentration to 1 µM.
-
Part 6: References
-
Drummen, G. P., et al. "C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation." Free Radical Biology and Medicine, 2002.
-
Yang, J., et al. "Live-cell imaging of protein sulfenylation using a dimedone-based fluorogenic probe." Chemical Communications, 2015. (Context for DAz-2/Click workflow).
-
Lumiprobe Corporation. "this compound Product Datasheet & Spectral Properties."
-
Dommu, V. L., et al. "Click Chemistry in the Study of Reactive Oxygen Species: Probes and Applications." Journal of Medicinal Chemistry, 2020.
Disclaimer: BDP® is a registered trademark of Lumiprobe. Ensure all click chemistry reagents (DBCO) are stored desiccated at -20°C to prevent hydrolysis.
Sources
- 1. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. Lipid Peroxidation Assay Lipid Peroxidation Probe -BDP 581/591 C11- Dojindo [dojindo.com]
- 3. abpbio.com [abpbio.com]
- 4. dojindo.com [dojindo.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. This compound, 10mg | Labscoop [labscoop.com]
- 8. Lumiprobe 23420 BDP TR NHS ester | cy3 cy5 cy7荧光染料 [lumiprobe.jinpanbio.com]
- 9. Lumiprobe艾美捷科技有限公司代理产品列表 [amyjet.com]
Application Notes and Protocols: BDP 581/591 DBCO for In Situ Hybridization
Introduction
The visualization of specific nucleic acid sequences within their native cellular context is a cornerstone of molecular biology, providing invaluable insights into gene expression, spatial organization of genomes, and the diagnosis of genetic disorders. Fluorescence in situ hybridization (FISH) has emerged as a powerful technique for these applications. However, traditional FISH methods can be limited by signal intensity and specificity. The advent of bioorthogonal chemistry, particularly copper-free click chemistry, has revolutionized the labeling of biomolecules, offering enhanced efficiency and biocompatibility. This guide provides a comprehensive overview and detailed protocols for the application of BDP 581/591 DBCO, a bright and photostable fluorophore, in in situ hybridization experiments.
BDP 581/591 is a borondipyrromethene dye known for its high fluorescence quantum yield and photostability.[1][2][3] The dibenzocyclooctyne (DBCO) moiety enables a highly efficient and specific reaction with azide-modified nucleic acid probes via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4][5][6] This copper-free click chemistry approach circumvents the cytotoxicity associated with copper catalysts, making it ideal for applications in living cells and preserving sample integrity.[4][7][8]
These application notes are designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for successful in situ hybridization using this compound.
The Chemistry: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The core of this methodology lies in the SPAAC reaction. Azide-modified oligonucleotide probes, designed to be complementary to the target RNA or DNA sequence, are introduced into the fixed and permeabilized cells or tissues. Subsequently, the this compound dye is added. The strained ring of the DBCO group readily and specifically reacts with the azide group on the probe, forming a stable triazole linkage without the need for a copper catalyst.[4][5][6] This bioorthogonal reaction is highly specific, meaning the azide and DBCO moieties do not react with other functional groups typically found in biological systems.[4][6]
Caption: SPAAC reaction between an azide-modified probe and this compound.
Key Reagents and Their Properties
A successful in situ hybridization experiment relies on high-quality reagents. The table below summarizes the key components and their relevant properties.
| Reagent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Key Features |
| This compound | 585[1][3] | 594[1][3] | 0.83[1] | High brightness, photostability, and enables copper-free click chemistry.[1][2][3] Also functions as a reactive oxygen species (ROS) probe.[1][2] |
| Azide-Modified Oligonucleotide Probe | N/A | N/A | N/A | Custom-synthesized to be complementary to the target nucleic acid sequence. The azide group is crucial for the click reaction. |
Storage and Handling of this compound: Store at -20°C in the dark and desiccated.[1][9][10] It can be transported at room temperature for up to 3 weeks.[1][10] For creating a stock solution, dissolve in anhydrous DMSO.[9][11]
Experimental Workflow Overview
The entire process, from probe design to imaging, requires careful planning and execution. The following diagram outlines the major steps involved in a this compound in situ hybridization experiment.
Caption: General workflow for this compound in situ hybridization.
Detailed Protocols
Part 1: Azide-Modified Probe Preparation
The quality and specificity of your probe are paramount for a successful experiment.
1.1. Probe Design:
-
Design oligonucleotide probes (DNA or RNA) that are complementary to your target sequence.
-
Typical probe length is 20-50 nucleotides.
-
Perform a BLAST search to ensure probe specificity and avoid off-target binding.
-
Incorporate an azide modification during oligonucleotide synthesis. This is typically done at the 5' or 3' end, or internally via a modified nucleotide.
1.2. Probe Purification and Quantification:
-
Purify the azide-modified probe using standard methods such as HPLC or gel electrophoresis to remove truncated products and unincorporated monomers.
-
Quantify the purified probe using UV-Vis spectrophotometry at 260 nm.
Part 2: Sample Preparation
Proper sample preparation is critical for probe accessibility and preservation of cellular morphology.
2.1. For Cultured Cells:
-
Grow cells on sterile glass coverslips.
-
Wash briefly with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. For RNA FISH, it is crucial to use RNase-free reagents.
-
Wash three times with PBS for 5 minutes each.
2.2. For Tissue Sections:
-
Fix the tissue in 4% PFA overnight at 4°C.
-
Process the tissue through a sucrose gradient for cryoprotection.
-
Embed the tissue in OCT compound and freeze.
-
Cut cryosections (5-10 µm thick) and mount them on charged slides.
-
Proceed with permeabilization as described for cultured cells.
Part 3: In Situ Hybridization and Click Labeling
3.1. Hybridization:
-
Prepare a hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate).[12]
-
Dilute the azide-modified probe in the hybridization buffer to the desired concentration (typically 1-10 ng/µL).
-
Apply the probe solution to the prepared samples on the coverslip or slide.
-
Cover with a coverslip to prevent evaporation.
-
Denature the sample and probe by incubating at 75-85°C for 5-10 minutes.
-
Hybridize overnight at a temperature appropriate for your probe's melting temperature (Tm), typically 37-42°C, in a humidified chamber.
3.2. Post-Hybridization Washes:
-
Carefully remove the coverslip.
-
Wash the samples in a series of increasingly stringent wash buffers to remove unbound and non-specifically bound probes.[12][13][14]
-
Wash 1: 2x SSC with 0.1% Tween-20 at the hybridization temperature for 15 minutes.
-
Wash 2: 1x SSC at the hybridization temperature for 15 minutes.
-
Wash 3: 0.5x SSC at room temperature for 10 minutes.
-
3.3. Copper-Free Click Reaction:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Dilute the this compound stock solution in PBS to a final concentration of 10-50 µM.
-
Apply the this compound solution to the samples and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the samples three times with PBS containing 0.1% Tween-20 for 5 minutes each to remove excess dye.
Part 4: Counterstaining and Imaging
4.1. Counterstaining (Optional):
-
To visualize the cell nuclei, you can counterstain with a DNA-binding dye like DAPI.
-
Incubate the samples with DAPI solution (e.g., 300 nM in PBS) for 5-10 minutes at room temperature.
-
Wash twice with PBS.
4.2. Mounting and Imaging:
-
Mount the coverslip onto a glass slide using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
Image the samples using a fluorescence microscope equipped with appropriate filter sets for BDP 581/591 (Excitation/Emission ~585/594 nm) and the counterstain (e.g., DAPI).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Inefficient probe hybridization. | Optimize hybridization temperature and time. Increase probe concentration.[14][15] |
| Poor sample permeabilization. | Increase permeabilization time or Triton X-100 concentration.[15] | |
| Inefficient click reaction. | Ensure the this compound is not degraded. Increase dye concentration or incubation time. | |
| High Background | Non-specific probe binding. | Increase the stringency of post-hybridization washes (higher temperature, lower salt concentration).[13][14] Include blocking agents like Cot-1 DNA in the hybridization buffer for repetitive sequences.[12] |
| Incomplete removal of excess dye. | Increase the number and duration of post-click reaction washes. | |
| Uneven or Patchy Signal | Air bubbles under the coverslip during hybridization. | Be careful when applying the coverslip to avoid trapping air bubbles.[14][15] |
| Non-uniform sample preparation. | Ensure even fixation and permeabilization across the sample.[15] | |
| Photobleaching | Excessive exposure to excitation light. | Use an anti-fade mounting medium. Minimize exposure time during imaging. |
Conclusion
The use of this compound in conjunction with azide-modified probes offers a robust and sensitive method for in situ hybridization. The copper-free click chemistry approach provides high specificity and biocompatibility, making it a valuable tool for a wide range of applications in cellular and molecular biology. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can achieve high-quality, reproducible results in their in situ hybridization experiments.
References
-
Creative Bioarray. (n.d.). FISH Tips and Troubleshooting. Retrieved from [Link]
- Hovhannisyan, H., & Schleiffer, A. (2011). Fluorescence in situ hybridization methods and troubleshooting applied to fixed cell suspensions. Methods in Molecular Biology, 730, 13–31.
-
Today's Clinical Lab. (2020, March 17). FISH Tips and Troubleshooting. Retrieved from [Link]
- Powers, K. T., & Salema, V. (2016). Native purification and labeling of RNA for single molecule fluorescence studies. Methods in Molecular Biology, 1480, 105–128.
-
Creative Biolabs. (n.d.). In Situ Hybridization Protocol & Troubleshooting. Retrieved from [Link]
- Rouhanifard, S. H., et al. (2019). ClampFISH detects individual nucleic-acid molecules using click chemistry based amplification.
-
Jena Bioscience. (2019, July 5). Protocol - Copper-free Click labeling of Azide-modified RNA. Retrieved from [Link]
-
Interchim. (n.d.). Copper-free Click Chemistry (DBCO reagents). Retrieved from [Link]
- Koo, H., et al. (2019). Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo.
- Rouhanifard, S. H., et al. (2020). Click chemistry-based amplification and detection of endogenous RNA and DNA molecules in situ using clampFISH probes.
-
Ala Biolab. (n.d.). Lumiprobe. Retrieved from [Link]
- Pap, E. H., et al. (2002). C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology. Free Radical Biology and Medicine, 33(4), 473–490.
-
Glen Research. (n.d.). Glen Report 24.14: New Product - Dibenzaocyclooctyl (DBCO) Copper-Free Click Chemistry. Retrieved from [Link]
- Rouhanifard, S. H., et al. (2018). ClampFISH detects individual nucleic acid molecules using click chemistry–based amplification.
-
Interchim. (n.d.). BrDIPY - DBCO. Retrieved from [Link]
-
Xi'an ruixi Biological Technology Co. (n.d.). This compound. Retrieved from [Link]
- Morán, X. A., et al. (2017). Using Click-Chemistry for Visualizing in Situ Changes of Translational Activity in Planktonic Marine Bacteria. Frontiers in Microbiology, 8, 2360.
-
University of California, Berkeley. (n.d.). DIG Labeled RNA Probe Protocol. Retrieved from [Link]
- Morán, X. A., et al. (2017). Using Click-Chemistry for Visualizing in Situ Changes of Translational Activity in Planktonic Marine Bacteria. Frontiers in Microbiology, 8, 2360.
-
Dojindo. (2023, May 19). Lipid Peroxidation Probe -BDP 581/591 C11-. Retrieved from [Link]
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. Lumiprobe – Ala Biolab [alabiolab.ro]
- 3. interchim.fr [interchim.fr]
- 4. interchim.fr [interchim.fr]
- 5. glenresearch.com [glenresearch.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmiweb.com [pharmiweb.com]
- 9. This compound, 10mg | Labscoop [labscoop.com]
- 10. Sapphire Bioscience [sapphirebioscience.com]
- 11. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 12. clinicallab.com [clinicallab.com]
- 13. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. creative-bioarray.com [creative-bioarray.com]
Troubleshooting & Optimization
How to reduce background fluorescence with BDP 581/591 DBCO
A Guide to Reducing Background Fluorescence in Copper-Free Click Chemistry
Welcome to the technical support guide for BDP 581/591 DBCO. As researchers, scientists, and drug development professionals, achieving a high signal-to-noise ratio is paramount for generating clear, publishable data. High background fluorescence can obscure specific signals, leading to ambiguous results and hindering experimental progress.
This guide is designed to provide you with a comprehensive understanding of the factors contributing to background fluorescence when using this compound and to offer robust, field-proven strategies to mitigate these issues. We will move beyond simple checklists to explain the underlying scientific principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is BDP 581/581 DBCO and what are its primary applications?
This compound is a fluorescent probe combining a borondipyrromethene (BODIPY) dye with a dibenzocyclooctyne (DBCO) moiety.[1][2]
-
The Dye (BDP 581/591): This is a bright and highly photostable fluorophore with excitation and emission maxima around 585 nm and 594 nm, respectively.[1][2] BODIPY dyes are known for their sharp emission spectra and relative insensitivity to environmental factors like pH.[3] It is, however, a relatively hydrophobic dye, a characteristic that is relevant for understanding non-specific binding.[4]
-
The Reactive Group (DBCO): The DBCO group enables covalent labeling of azide-modified biomolecules through a bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "copper-free click chemistry".[5][6][7] This reaction is highly specific and biocompatible, as it does not require a cytotoxic copper catalyst, making it ideal for experiments in living systems.[8]
Its primary application is the fluorescent labeling of azide-containing targets (e.g., proteins, glycans, or nucleic acids) in complex biological environments for imaging and detection.
| Property | Value |
| Excitation Maximum | ~585 nm[1][2] |
| Emission Maximum | ~594 nm[1][2] |
| Fluorescence Quantum Yield | ~0.83[1][2] |
| Molecular Weight | ~692.6 g/mol [1][2] |
| Solubility | Good in DMF, DMSO, DCM[1][3] |
| Storage | -20°C in the dark, desiccated[1][9][10] |
Q2: What are the main causes of high background fluorescence in my experiment?
High background is rarely due to a single cause. It is typically an interplay of three primary factors, which this guide will address in detail:
-
Autofluorescence: The sample itself naturally emits light. Cells and tissues contain endogenous molecules that fluoresce when excited, creating an inherent background signal.[11][12][13]
-
Non-Specific Binding: The this compound probe adheres to unintended cellular components or surfaces. This is often driven by hydrophobic interactions.[14][15][16]
-
Excess Unbound Probe: Incomplete removal of the fluorescent probe after the labeling reaction leads to a uniformly high signal across the sample.[17]
The first step in troubleshooting is to determine which of these is the dominant contributor.
Q3: How should I handle and store this compound to ensure optimal performance?
Proper handling is critical for maintaining the reactivity of the DBCO group and the fluorescence of the BDP dye.
-
Storage: Upon receipt, store the vial at -20°C, protected from light.[1][9] It is crucial to keep the product desiccated (dry), as moisture can compromise the DBCO moiety over time.
-
Reconstitution: Before opening, allow the vial to warm to room temperature to prevent condensation. Reconstitute the solid in a high-quality, anhydrous solvent like DMSO or DMF to create a concentrated stock solution (e.g., 1-10 mM).
-
Aliquoting: To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots and store them at -20°C, protected from light and moisture. A properly stored stock solution should be stable for several months.
Troubleshooting Guide: A Deeper Dive
Problem Area 1: Autofluorescence
Q: My unstained, azide-negative control sample is brightly fluorescent. How can I identify and reduce this signal?
A: This is a classic case of autofluorescence, where the biological specimen itself is emitting a background signal. This is especially common in the green and yellow channels but can extend into the red spectrum.
The Cause: Cellular components like NADH, flavins (FAD), collagen, elastin, and lipofuscin are all intrinsically fluorescent.[11][13] The majority of cellular autofluorescence originates from mitochondria and lysosomes.[11] Furthermore, chemical fixation, particularly with glutaraldehyde or formaldehyde, can create fluorescent adducts by cross-linking proteins, significantly increasing background.[18]
Table of Common Endogenous Fluorophores
| Fluorophore | Typical Location | Approx. Excitation (nm) | Approx. Emission (nm) |
| NADH/NADPH | Mitochondria | ~340 | ~450[12] |
| Flavins (FAD) | Mitochondria | ~380-490 | ~520-560[12] |
| Collagen/Elastin | Extracellular Matrix | ~360-400 | ~440-500+[11] |
| Lipofuscin | Lysosomes (aging cells) | Broad (UV-Green) | Broad (500-650+)[13] |
| Tryptophan | Most Proteins | ~280 | ~350[12] |
Mitigation Strategies:
-
Choose the Right Controls: Always include an unstained, untreated sample in your imaging session. This sample represents your baseline autofluorescence.
-
Optimize Fixation: If using formaldehyde, use the lowest concentration and shortest incubation time that preserves morphology. Perfusion of tissues with PBS before fixation can help remove heme-containing blood cells, which can be another source of autofluorescence.[18]
-
Use a Quenching Agent: After fixation and permeabilization, incubate your sample with a quenching agent. A fresh solution of sodium borohydride (NaBH₄) at 0.1-1 mg/mL in PBS for 10-30 minutes at room temperature can reduce aldehyde-induced autofluorescence.
-
Spectral Unmixing: If your microscope is equipped with a spectral detector, you can capture the emission spectrum of your unstained sample (the "autofluorescence signature") and computationally subtract it from your stained samples.
-
Select Red/Far-Red Dyes: Autofluorescence is typically strongest at shorter wavelengths. While BDP 581/591 is in the orange-red spectrum, for exceptionally high-autofluorescence samples (e.g., specific tissues), consider using a dye even further into the red or near-infrared range if your experimental design allows.
Problem Area 2: Non-Specific Binding of the Probe
Q: I see diffuse staining in my cells or punctate signals on my coverslip, which doesn't correspond to my target. What causes this and how can I prevent it?
A: This indicates that the this compound probe is binding to unintended targets. The primary driver for this is non-specific hydrophobic interactions.[14][15]
The Cause: BDP 581/591 is a relatively hydrophobic molecule.[4] This property can cause it to "stick" to lipid-rich structures like cell membranes or to hydrophobic pockets within abundant proteins.[16] This effect is a known artifact for many fluorescent dyes and is not unique to BDP 581/591.[14][15] A secondary, less common cause can be the slow, azide-independent reaction of the DBCO ring with free thiols (cysteine residues) on proteins.[19]
Mitigation Strategies:
-
Optimize Probe Concentration: Using too much probe is a common mistake. The goal is to saturate your specific azide targets without leaving a large excess of free probe to bind non-specifically. Perform a concentration titration, starting from the manufacturer's recommendation and testing concentrations 5-fold lower and 5-fold higher to find the optimal balance between signal and background.
-
Implement a Robust Blocking Step: Before adding the this compound, incubate your sample with a blocking buffer. This physically coats potential non-specific binding sites.
-
Recommended Buffer: 1-5% Bovine Serum Albumin (BSA) in your reaction buffer (e.g., PBS) for 30-60 minutes at room temperature.
-
-
Add Detergent to Wash Buffers: Include a low concentration of a non-ionic detergent, such as 0.05-0.1% Tween-20 or Triton X-100, in your wash buffers. Detergents help to disrupt weak, non-specific hydrophobic interactions without disturbing the specific covalent bond formed by the click reaction.
-
Consider the Reaction Vessel: Standard plastic-bottom cell culture dishes can be highly fluorescent and prone to non-specific binding.[17] For high-resolution imaging, always use glass-bottom dishes or slides.
Problem Area 3: Inefficient Removal of Unbound Probe
Q: My entire field of view has a high, uniform fluorescent haze, even in areas without cells. How can I improve my washing steps?
A: This is a clear sign that excess, unreacted this compound has not been sufficiently removed from the sample. Effective washing is as critical as the staining reaction itself.
The Cause: The covalent click reaction is fast, but a sufficient number of wash steps with adequate volume and time are required to allow the unbound probe to diffuse out of the sample and be diluted away.
Mitigation Strategies:
-
Increase Wash Volume and Number: Do not be conservative with your wash buffer. Use a large volume relative to your sample size and increase the number of wash cycles. A typical protocol should involve at least 3-5 washes.
-
Increase Incubation Time for Washes: For each wash step, allow the sample to incubate in the wash buffer for at least 5-10 minutes with gentle agitation. This gives the unbound probe time to diffuse out of complex cellular structures or tissue.
-
Use the Correct Wash Buffer: As mentioned previously, your wash buffer should be PBS (or another appropriate buffer) containing 0.1% Tween-20 to help solubilize and remove the unbound hydrophobic probe.
Validated Experimental Protocols
Protocol 1: General Staining of Adherent Cells with this compound
This protocol assumes cells have already been metabolically labeled with an azide-containing precursor and are ready for click chemistry.
-
Cell Preparation: Culture adherent cells on glass-bottom imaging dishes.
-
Fixation (Optional but Recommended): Gently wash cells 2x with pre-warmed PBS. Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash 3x with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): Incubate with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Washing: Wash 2x with PBS.
-
Blocking: Block with 3% BSA in PBS for 30-60 minutes at room temperature.
-
Click Reaction: Prepare the this compound solution in a reaction buffer (e.g., PBS with 1% BSA). Dilute the probe to the pre-optimized final concentration (typically 1-10 µM). Remove the blocking buffer and add the probe solution. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Proceed immediately to the intensive washing protocol below.
Protocol 2: Recommended Intensive Washing Procedure
-
Initial Removal: Remove the click reaction solution.
-
First Wash: Add PBS containing 0.1% Tween-20 and 1% BSA. Incubate for 10 minutes with gentle agitation.
-
Subsequent Washes: Wash 3-4 more times with PBS containing 0.1% Tween-20. Incubate for 10 minutes for each wash.
-
Final Wash: Wash 2x with PBS alone to remove any residual detergent before imaging.
-
Imaging: Mount in a suitable imaging medium and proceed with microscopy.
By systematically addressing these potential sources of background, you can significantly enhance the quality of your data, ensuring that the fluorescence you observe is a true and specific representation of your target of interest.
References
- Artefacts Caused by Non-Specific Binding of Fluorescent Dyes in Single Molecule Experiments. CLF.
- This compound, 10mg. Labscoop.
- Valentini, G., et al. (n.d.). Cell and tissue autofluorescence research and diagnostic applications. PubMed.
- This compound. BroadPharm.
- A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow. (2023). Vector Laboratories.
- Zanetti-Domingues, L. C., et al. (2013). Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. PLOS One.
- What is Autofluorescence? A Quick Explainer for Biologists. (2024). Bitesize Bio.
- Technical Support Center: Minimizing Background Signal in Click Chemistry Reactions. Benchchem.
- BDP® 581/591 DBCO. Lumiprobe.
- Causes of Autofluorescence. (2022). Visikol.
- Autofluorescence in flow cytometry: what it is and how to manage it. Abcam.
- BDP(Reg) 581/591 DBCO. Sapphire Bioscience.
- Copper-free Click Chemistry (DBCO reagents). Interchim.
- Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy. (2012). PLOS One.
- Copper-free click chemistry in Applications. Lumiprobe.
- Copper-Free Click Chemistry. Sigma-Aldrich.
- van der Torre, J., et al. (2015). Copper-free click chemistry for attachment of biomolecules in magnetic tweezers. NIH National Library of Medicine.
- Exploring Copper-Free Click Chemistry Applications in Biomedical Research. (2024). BenchChem.
- Identification of fluorescent compounds with non-specific binding property via high throughput live cell microscopy. (2012). PubMed.
- Background in Fluorescence Imaging. Thermo Fisher Scientific - UK.
- The Non-Specific Binding of Fluorescent-Labeled MiRNAs on Cell Surface by Hydrophobic Interaction. (2016). PMC.
- BDP® 581/591 dye for detection and monitoring of cellular oxidative stress. Lumiprobe.
- BrDIPY - DBCO. Interchim.
- Does nonspecific protein labeling exist in click chemistry reactions?. Lumiprobe help center.
- BDP® 581/591 azide. Lumiprobe.
Sources
- 1. This compound, 10mg | Labscoop [labscoop.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. interchim.fr [interchim.fr]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Copper-free click chemistry for attachment of biomolecules in magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmiweb.com [pharmiweb.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Sapphire Bioscience [sapphirebioscience.com]
- 11. Cell and tissue autofluorescence research and diagnostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 15. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 16. The Non-Specific Binding of Fluorescent-Labeled MiRNAs on Cell Surface by Hydrophobic Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Causes of Autofluorescence [visikol.com]
- 19. help.lumiprobe.com [help.lumiprobe.com]
Photobleaching issues with BDP 581/591 DBCO and how to minimize them
Welcome to the technical support guide for BDP 581/591 DBCO. This resource is designed for researchers, scientists, and drug development professionals to address and resolve common challenges related to photobleaching. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure the integrity and reproducibility of your experiments.
Understanding this compound and Photobleaching
This compound is a bright and versatile fluorophore from the borondipyrromethene (BODIPY) class of dyes.[1][2] Its key characteristics include sharp excitation and emission peaks, a high quantum yield, and high molar extinction coefficient, making it an excellent choice for fluorescence imaging.[1][3][] The dibenzocyclooctyne (DBCO) group enables straightforward, copper-free click chemistry for covalent labeling of azide-modified biomolecules.[1][5][6]
While BODIPY dyes are renowned for their superior photostability compared to traditional fluorophores like fluorescein, they are not immune to photobleaching.[7][][] Photobleaching is the irreversible photochemical destruction of a fluorophore, resulting in the permanent loss of its ability to emit light.[10][11] This process is primarily driven by the interaction of the fluorophore in its excited state with molecular oxygen, which generates highly reactive oxygen species (ROS) that chemically damage the dye's structure.[12][13][14]
A unique feature of BDP 581/591 is its dual functionality; it can also serve as a sensitive probe for ROS.[3][5][15][16] Upon oxidation, its fluorescence emission maximum shifts from ~591 nm (red) to the green part of the spectrum (~510-520 nm).[1][][17][18][19] This property is crucial to understand: what might be perceived as simple photobleaching (loss of red signal) could be a combination of photochemical destruction and oxidation-induced spectral shifting. Managing the local chemical environment is therefore paramount when using this dye as a stable fluorescent label.
Frequently Asked Questions (FAQs)
Q1: My red signal from this compound is fading very quickly during imaging. What is happening?
This rapid signal loss is characteristic of photobleaching. It occurs when the dye molecules are being illuminated with high-intensity light, causing them to enter an excited state where they can react with local oxygen molecules.[12] This leads to the generation of ROS, which irreversibly damages the fluorophore, preventing it from fluorescing. For BDP 581/591 specifically, this process can be compounded by the dye's inherent sensitivity to oxidation, which causes its fluorescence to shift from red to green, further contributing to the perceived loss of the red signal.[17][18][19]
Q2: What are the primary factors that accelerate the photobleaching of my this compound conjugate?
Several experimental factors can significantly increase the rate of photobleaching:
-
High Excitation Intensity: Using excessive laser or lamp power is the most common cause. Higher intensity increases the rate at which fluorophores enter the excited state, thereby increasing the probability of destructive photochemical reactions.[10][12][20]
-
Long Exposure Times: The longer the sample is illuminated, the more photons each fluorophore absorbs, leading to a cumulative increase in photodamage.[11]
-
High Oxygen Concentration: Molecular oxygen is a key mediator of photobleaching.[12][21] Imaging in standard, oxygen-rich buffers or media will accelerate signal loss.
-
Absence of Antifade Reagents: These specialized chemical cocktails are designed to scavenge ROS and quench other harmful photochemical reactions, thereby protecting the fluorophore.[12]
Q3: How does the presence of endogenous or experimentally-induced Reactive Oxygen Species (ROS) affect my signal?
This is a critical consideration for BDP 581/591. Because this dye is inherently sensitive to ROS, its fluorescence signature will change in an oxidative environment.[1][16]
-
As a Standard Label: If you are using the dye to track a non-redox-related biological process, the presence of ROS (e.g., from stressed cells) can be a confounding factor. It will cause your red signal to decrease and a green signal to appear, which is not due to the biological event you are studying.
-
As a ROS Probe: This is the intended use for this specific behavior. The ratiometric shift from red to green fluorescence provides a quantitative measure of lipid peroxidation and oxidative stress.[17][22]
If your goal is stable, long-term tracking, it is essential to minimize both illumination-induced and cellular ROS by optimizing your imaging conditions and buffer composition.
Q4: How can I quantitatively assess the impact of my microscope settings on photobleaching?
To understand the impact of your settings, you can perform a simple photostability test. Prepare a standard sample (e.g., your labeled cells fixed on a slide) and image a specific region of interest (ROI) repeatedly over time using your current acquisition settings. Plot the mean fluorescence intensity of the ROI against the image number (or time). A steep decay curve indicates rapid photobleaching. You can then systematically reduce the excitation power or exposure time and repeat the experiment to find settings that provide an acceptable signal-to-noise ratio with a much slower decay rate.
Troubleshooting Guide: Minimizing Photobleaching
This section provides structured solutions and detailed protocols to mitigate photobleaching in both live- and fixed-cell experiments.
Issue 1: Rapid Signal Loss During Live-Cell Imaging
Live cells are particularly challenging due to their physiological requirement for oxygen and their sensitivity to light-induced toxicity.
Solution A: Optimize Imaging Parameters
The most effective and immediate strategy is to minimize the total dose of light delivered to your sample.[11][23]
Protocol: Determining Minimal Acceptable Excitation Dose
-
Find Focus with Transmitted Light: Whenever possible, use brightfield or DIC to locate the desired field of view and set the focal plane. This avoids unnecessary fluorescence excitation.[23]
-
Set Initial Low Power: Begin with your laser power at a very low setting (e.g., 0.1-1% of maximum) and a moderate exposure time (e.g., 50-100 ms).
-
Assess Signal-to-Noise Ratio (SNR): Acquire a single image. If the signal is too weak to distinguish from the background, first try increasing the exposure time. Doubling the exposure time has the same effect on photon collection as doubling the laser power but can sometimes be less damaging.
-
Iterative Adjustment: If increasing exposure time is insufficient or leads to motion blur, incrementally increase the laser power until a clear signal is observed. The goal is to find the lowest possible combination of power and exposure that yields an acceptable SNR for your analysis.[12]
-
Use Time-Lapse Sparingly: For time-lapse experiments, increase the interval between acquisitions as much as your experimental question allows. Avoid continuous imaging unless absolutely necessary.[12]
Solution B: Employ Live-Cell Antifade Reagents
Antifade reagents for live cells are designed to be non-toxic while actively reducing photobleaching. They typically work by scavenging ROS.[24]
| Reagent | Mechanism of Action | Typical Concentration | Reference |
| Trolox | Vitamin E analog; powerful antioxidant that scavenges ROS and reduces fluorophore blinking. | 0.5 - 2 mM | |
| ProLong™ Live | Enzymatic antioxidant system that removes free radicals.[24][25] | 1X (from 100X stock) | |
| OxyFluor™ | Enzymatic system that removes oxygen and free radicals from the medium.[24] | Varies by manufacturer | [Various Suppliers] |
Protocol: Using Trolox in Live-Cell Imaging
-
Prepare a Stock Solution: Prepare a 100 mM Trolox stock solution in a suitable solvent like DMSO or ethanol.
-
Prepare Imaging Medium: On the day of the experiment, dilute the Trolox stock solution into your normal cell culture imaging medium to a final working concentration of 0.5-2 mM.
-
Equilibrate Cells: Replace the medium on your cells with the Trolox-containing imaging medium at least 15-30 minutes before you begin imaging.
-
Image: Proceed with imaging using your optimized, low-light-dose parameters.
Solution C: Implement an Oxygen Scavenging System (GOC)
For highly sensitive experiments, an enzymatic oxygen scavenging system can dramatically improve fluorophore stability.[10][12][21] Note: This is generally for short-term imaging as it depletes oxygen required for normal cell metabolism.
Protocol: Preparing a GOC Imaging Buffer
-
Prepare Buffer Base: Start with a simple imaging buffer like PBS or HBSS supplemented with 10 mM glucose.
-
Add Enzymes: Just before imaging, add glucose oxidase to a final concentration of ~0.5 mg/mL and catalase to a final concentration of ~0.1 mg/mL.
-
Apply to Sample: Replace the cell medium with the complete GOC imaging buffer.
-
Seal the Sample (Optional but Recommended): To prevent re-oxygenation from the air, seal the coverslip to the slide or use an enclosed imaging chamber.
-
Image Immediately: The oxygen-scavenging effect is immediate but has a limited duration.
Issue 2: Fading Signal in Fixed-Cell Imaging
For fixed samples, the primary goal is to use a mounting medium that provides both the correct refractive index and robust, long-lasting antifade protection.
Solution A: Select a High-Performance Antifade Mounting Medium
Commercial antifade mounting media are highly effective and convenient. They contain potent antifade agents in a glycerol-based solution that cures to a solid or semi-solid state, preserving the sample for long-term storage.
| Mounting Medium | Key Features | Curing Time | Reference |
| ProLong™ Diamond | High signal protection, minimal initial quenching. Cures to a hard film. | 24 hours | |
| VECTASHIELD® | Protects a wide range of fluorophores. Available in hardening and non-hardening formulas. | Varies (minutes to hours) | |
| Fluoromount-G™ | A classic, water-soluble mounting medium with antifade properties. | N/A (non-curing) | [Various Suppliers] |
Protocol: Mounting Fixed Cells with Antifade Medium
-
Final Wash: After your final immunofluorescence washing step, carefully aspirate all excess buffer from the coverslip or slide.
-
Apply Mountant: Place a single drop of the antifade mounting medium onto the slide.
-
Mount Coverslip: Gently lower the coverslip (cell-side down) onto the drop of medium, avoiding air bubbles.
-
Cure/Seal: Allow the sample to cure according to the manufacturer's instructions, typically overnight at room temperature in the dark. For long-term storage, you can seal the edges of the coverslip with clear nail polish.
-
Store Properly: Always store your slides flat, protected from light (e.g., in a slide box) at 4°C.[26]
Visualization of Key Workflows
General Photobleaching Mechanism
This diagram illustrates the process by which a fluorophore is excited and subsequently enters pathways that can lead to either desired fluorescence or undesirable photobleaching, often mediated by reactive oxygen species.
Caption: Key pathways for an excited fluorophore leading to fluorescence or photobleaching.
Troubleshooting Workflow for Signal Fading
This decision tree provides a logical path for diagnosing and solving issues of rapid fluorescence decay.
Caption: A step-by-step workflow for troubleshooting this compound photobleaching.
References
-
BrDIPY - DBCO. (n.d.). Interchim. Retrieved February 10, 2026, from [Link]
-
Ala Biolab. (n.d.). Lumiprobe. Retrieved February 10, 2026, from [Link]
-
The Antidote for Photobleaching. (n.d.). Electron Microscopy Sciences. Retrieved February 10, 2026, from [Link]
-
How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (n.d.). KEYENCE America. Retrieved February 10, 2026, from [Link]
-
Waluk, J., et al. (2021). Photochemical Properties and Stability of BODIPY Dyes. Molecules, 26(16), 4983. [Link]
-
Eggeling, C., et al. (2005). Comparative Photostability Studies of BODIPY and Fluorescein Dyes by Using Fluorescence Correlation Spectroscopy. ChemPhysChem, 6(5), 791-804. [Link]
-
Simple buffers can prevent photoblueing effect in microscopy. (2021, March 1). AZoLifeSciences. Retrieved February 10, 2026, from [Link]
-
Photobleaching in Live Cell Imaging. (2018, April 26). Biocompare. Retrieved February 10, 2026, from [Link]
-
Vaughan, J. C., et al. (2012). Photostabilizing buffers in super-resolution microscopy. Nature Methods, 9(12), 1181-1182. [Link]
-
BDP 581/591 hydrazide. (n.d.). AxisPharm. Retrieved February 10, 2026, from [Link]
-
Song, Y., et al. (2018). Investigation on photobleaching of fluorophores: Effect of excitation power and buffer system. PLoS ONE, 13(8), e0201295. [Link]
-
Cordes, T., et al. (2009). Reduced photobleaching of BODIPY-FL. Single Molecule Spectroscopy in Chemistry, Physics and Biology, 96, 295-305. [Link]
-
How can we prevent photobleaching in fluorescent labeled protein stock solution? (2013, February 26). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Minimizing photobleaching of Blue Fluorescent Protein (BFP) using the Agilent Cary Eclipse fluorescence spectrophotometer. (n.d.). Agilent. Retrieved February 10, 2026, from [Link]
-
Singh, D., et al. (2024). Impact of photobleaching of fluorescent proteins on FRET measurements under two-photon excitation. bioRxiv. [Link]
-
Troubleshooting Guide Immuno-Fluorescence. (n.d.). Atlas Antibodies. Retrieved February 10, 2026, from [Link]
-
Carlton, P. M., et al. (2016). Excitation Light Dose Engineering to Reduce Photo-bleaching and Photo-toxicity. Scientific Reports, 6, 30949. [Link]
-
Lipid Peroxidation Probe -BDP 581/591 C11-. (2023, May 19). Dojindo. Retrieved February 10, 2026, from [Link]
Sources
- 1. interchim.fr [interchim.fr]
- 2. Photochemical Properties and Stability of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 10mg | Labscoop [labscoop.com]
- 5. This compound | BroadPharm [broadpharm.com]
- 6. Lumiprobe – Ala Biolab [alabiolab.ro]
- 7. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 13. azolifesciences.com [azolifesciences.com]
- 14. Excitation Light Dose Engineering to Reduce Photo-bleaching and Photo-toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lumiprobe.com [lumiprobe.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. abpbio.com [abpbio.com]
- 18. help.lumiprobe.com [help.lumiprobe.com]
- 19. dojindo.com [dojindo.com]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 23. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. biocompare.com [biocompare.com]
- 25. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - KR [thermofisher.com]
- 26. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
Non-specific binding of BDP 581/591 DBCO and blocking strategies
An Application Scientist's Guide to a Critical Challenge in Bioorthogonal Labeling
Technical Support Center: BDP 581/591 DBCO
Introduction: The Promise and Pitfall of a Bright Dye
This compound is a powerful tool for modern biological research. It combines the exceptionally bright and photostable BDP 581/591 fluorophore with a dibenzocyclooctyne (DBCO) group, enabling highly specific covalent labeling of azide-modified biomolecules via copper-free click chemistry.[1][2] This Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is bioorthogonal, meaning it occurs with high efficiency under physiological conditions without interfering with native biological processes.[3]
However, the very properties that make the BODIPY core a brilliant fluorophore—its polycyclic aromatic structure—also render it significantly hydrophobic.[][5] This inherent hydrophobicity is the primary driver of its most common and frustrating issue: non-specific binding. When unbound this compound molecules adhere to cellular structures like membranes or proteins through non-covalent interactions, it results in high background fluorescence, masking the true signal and compromising data integrity.
This guide serves as a technical resource for understanding the root causes of this non-specific binding and provides a series of robust, field-tested strategies and protocols to mitigate it, ensuring your experiments yield clean, specific, and publishable results.
Part 1: The "Why" - Mechanisms of Non-Specific Binding
Effective troubleshooting begins with understanding the problem's origin. Non-specific binding of this compound is not a random occurrence; it is governed by predictable physicochemical interactions.
-
Hydrophobic Interactions : This is the dominant cause. The BODIPY core is a large, nonpolar structure that is energetically unfavorable in aqueous environments like cytoplasm or culture media. To achieve a more stable state, it preferentially associates with nonpolar structures within the cell.[5][] The primary targets for this non-specific hydrophobic binding are the lipid bilayers of cellular and organellar membranes and the hydrophobic pockets within proteins.[][7] The DBCO group itself also contributes to the overall hydrophobicity of the molecule.
-
Electrostatic Interactions : While less dominant than hydrophobicity, charge-based interactions can also contribute to background signal.[8] Cellular surfaces and proteins have distinct charged domains. If the BDP-DBCO conjugate has a net charge, it can non-specifically adhere to oppositely charged regions, contributing to background noise.
-
Aggregation : At higher concentrations, hydrophobic dyes like BODIPY can self-aggregate in aqueous buffers, forming small fluorescent puncta.[][9] These aggregates can be taken up by cells or adhere to surfaces, appearing as bright, dot-like background artifacts that are difficult to wash away.
Below is a diagram illustrating the primary mechanism of non-specific binding and the counteracting effects of common blocking agents.
Part 2: Frequently Asked Questions (FAQs)
Q1: My "no azide" negative control is very bright. What's the primary cause? This is the classic sign of non-specific binding. A bright signal in the absence of the azide target definitively proves that the this compound probe is adhering to cellular components through non-covalent means, most likely hydrophobic interactions.[5] Your immediate focus should be on improving your blocking and washing steps.
Q2: Can I just use a lower concentration of the BDP-DBCO reagent? Yes, and you absolutely should. Titrating your dye is a critical first step. Using an excessively high concentration increases the likelihood of both non-specific binding and aggregation.[] Determine the lowest concentration that still provides a robust specific signal in your positive sample. This optimization alone can significantly improve your signal-to-noise ratio.
Q3: Why is the background worse in my fixed and permeabilized cells compared to live cells? Fixation (e.g., with PFA) and permeabilization (e.g., with Triton X-100 or saponin) can expose intracellular structures and proteins that are normally hidden in live cells. This creates a vast new landscape of potential non-specific binding sites, particularly hydrophobic protein interiors and organellar membranes, for the BDP-DBCO dye to interact with. Therefore, a more stringent blocking and washing protocol is required for fixed/permeabilized samples.
Q4: Are there less "sticky" alternatives to BDP dyes for click chemistry? Yes. While BODIPY dyes are exceptionally bright, other fluorophores might exhibit less non-specific binding. Dyes with sulfonate groups (e.g., sulfo-Cy dyes) or those conjugated to polyethylene glycol (PEG) are generally more hydrophilic and less prone to non-specific hydrophobic binding.[10] However, these alternatives may have different photophysical properties (e.g., brightness, photostability), so a trade-off must be considered.
Part 3: Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High, diffuse background fluorescence across the entire cell and/or coverslip. | 1. Insufficient blocking.[11] 2. BDP-DBCO concentration is too high.[] 3. Inadequate washing post-incubation. | 1. Increase blocking incubation time and/or the concentration of the blocking agent (e.g., BSA from 1% to 3%). 2. Titrate the BDP-DBCO concentration down (start with a 2-5 fold dilution). 3. Increase the number and duration of wash steps. Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffer to help remove hydrophobically bound dye. |
| Bright, punctate (dot-like) background signal, often on the cell surface or coverslip. | 1. Aggregation of the BDP-DBCO reagent in the working solution. 2. Binding to specific lipid-rich structures or precipitated proteins.[] | 1. Before adding to cells, centrifuge your final BDP-DBCO working solution at high speed (>10,000 x g) for 5-10 minutes to pellet aggregates and use only the supernatant. 2. Ensure your buffer has sufficient ionic strength and consider adding a non-ionic surfactant to reduce aggregation.[8] |
| Signal in the "no azide" negative control is nearly as high as the azide-positive sample. | Severe non-specific binding is overwhelming the specific click reaction signal. This indicates the experimental conditions strongly favor non-covalent binding over the covalent click reaction. | Implement the "Enhanced Blocking Protocol for Fixed & Permeabilized Cells" (see Part 4). This multi-step approach is required to saturate the vast number of non-specific sites. Consider a post-labeling "chase" step by incubating cells in fresh media/buffer for 30-60 minutes to allow unbound dye to diffuse out.[12] |
| Nuclear/Mitochondrial staining in the negative control. | The hydrophobic BDP-DBCO dye is partitioning into lipid-rich membranes of the nuclear envelope and mitochondria.[7][13] | This is a classic example of hydrophobic interaction. Use a blocking buffer containing both a protein blocker (BSA) and a non-ionic detergent (Tween-20). The detergent is key to disrupting these interactions. |
Part 4: Comprehensive Blocking Strategies & Protocols
No single blocking strategy is perfect for every cell type or experimental condition. The following protocols provide a validated starting point and an enhanced version for more challenging samples.
Core Principles of Effective Blocking
-
Saturate: Use inert proteins like Bovine Serum Albumin (BSA) or normal serum to physically coat surfaces and occupy potential non-specific binding sites before the dye is introduced.[14]
-
Disrupt: Use low concentrations of non-ionic detergents (e.g., Tween-20) to disrupt weak, non-specific hydrophobic interactions, preventing the dye from sticking and aiding in its removal during washes.[8]
-
Optimize: Always use the lowest possible concentration of BDP-DBCO that gives a good specific signal and ensure wash steps are thorough.
The workflow below highlights the critical stages for intervention.
Protocol 1: Standard Blocking for Live-Cell Click Chemistry
This protocol is suitable for labeling surface azides on live cells where membranes are not permeabilized.
-
Preparation: Prepare a "Blocking & Staining Buffer": Phosphate-Buffered Saline (PBS) supplemented with 1% w/v BSA.
-
Wash: Gently wash azide-labeled live cells twice with room temperature PBS to remove media components.
-
Block: Add the Blocking & Staining Buffer to the cells and incubate for 30 minutes at room temperature.
-
Prepare Dye: During the blocking step, prepare the final concentration of this compound by diluting a concentrated stock (in DMSO) into the Blocking & Staining Buffer.
-
Label: Without washing off the blocking buffer, add the BDP-DBCO solution to the cells. Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash: Aspirate the dye solution. Wash the cells a minimum of three times with PBS containing 1% BSA, with a 5-minute incubation for each wash.
-
Image: Proceed with imaging in fresh PBS or appropriate imaging media.
Protocol 2: Enhanced Blocking for Fixed & Permeabilized Cells
This more rigorous protocol is essential for fixed/permeabilized cells or any system exhibiting high background.
-
Preparation:
-
Blocking Buffer: PBS + 3% w/v BSA + 5% Normal Goat Serum (or serum from another non-reactive species).[15]
-
Staining & Wash Buffer: PBS + 1% w/v BSA + 0.1% v/v Tween-20.
-
-
Fix & Permeabilize: Following your standard protocol for fixation (e.g., 4% PFA) and permeabilization (e.g., 0.25% Triton X-100), wash the cells twice with PBS.
-
Block: Add the Blocking Buffer and incubate for at least 1 hour at room temperature with gentle agitation. This step is critical for saturating the newly exposed intracellular sites.[16]
-
Prepare Dye: Dilute the this compound stock into the Staining & Wash Buffer . Centrifuge the final solution (10,000 x g, 5 min) to pellet any aggregates.
-
Label: Remove the blocking buffer and add the supernatant containing the BDP-DBCO. Incubate for 1-2 hours at room temperature, protected from light.
-
Wash: Aspirate the dye solution. Wash the cells four times with the Staining & Wash Buffer , ensuring each wash is for at least 5-10 minutes with gentle agitation. The detergent in this buffer is key to removing non-specifically bound dye.[8]
-
Final Rinse & Image: Perform a final rinse with PBS to remove residual detergent. Mount and image.
References
-
Antibodies.com. BDP 581/591 maleimide (A270074). [Link]
-
Antibodies.com. BDP 581/591 hydrazide (A270073). [Link]
-
ResearchGate. How to get rid of non-specific signals in the staining of immunofluorescent microscopy?[Link]
-
Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. [Link]
-
Creative Biolabs. Exploring Copper-Free Click Chemistry Applications in Biomedical Research. [Link]
-
Science.gov. hydrophobic fluorescent dye: Topics by Science.gov. [Link]
-
Zanetti-Domingues, L. C., et al. (2013). Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. PLOS ONE, 8(9), e74200. [Link]
-
Septinus, A., et al. (1984). [Hydrophobic acridine dyes for fluorescence staining of mitochondria in living cells. 2. Comparison of staining of living and fixed Hela-cells with NAO and DPPAO]. Histochemistry, 80(4), 385-8. [Link]
-
Shigehiro, T., et al. (2015). Specific and quantitative labeling of biomolecules using click chemistry. Frontiers in Physiology, 6, 21. [Link]
-
Wikipedia. Fluorescence imaging. [Link]
-
ResearchGate. Minimizing Nonspecific Cellular Binding of Quantum Dots with Hydroxyl-Derivatized Surface Coatings. [Link]
-
Rockland Immunochemicals. Blocking Buffer Selection Guide. [Link]
-
Rosenthal, S. J., et al. (2005). Surface Modification To Reduce Nonspecific Binding of Quantum Dots in Live Cell Assays. Bioconjugate Chemistry, 16(5), 1151–1157. [Link]
-
AbOliGo. How to Eliminate Non Specific Binding of Antibody Oligo Conjugates. [Link]
-
CliniSciences. Blocking buffers - IHC. [Link]
-
MDPI. BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications. [Link]
-
Samanta, D., et al. (2015). Modulating the Optical Properties of BODIPY Dyes by Noncovalent Dimerization within a Flexible Coordination Cage. Journal of the American Chemical Society, 137(5), 1795–1802. [Link]
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. pharmiweb.com [pharmiweb.com]
- 3. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 5. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 7. [Hydrophobic acridine dyes for fluorescence staining of mitochondria in living cells. 2. Comparison of staining of living and fixed Hela-cells with NAO and DPPAO] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. Modulating the Optical Properties of BODIPY Dyes by Noncovalent Dimerization within a Flexible Coordination Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. biotium.com [biotium.com]
- 14. researchgate.net [researchgate.net]
- 15. Immunofluorescence Blocking Buffer | Cell Signaling Technology [cellsignal.com]
- 16. Blocking buffers - IHC Clinisciences [clinisciences.com]
Technical Support Center: BDP 581/591 DBCO Fluorescence Quenching
Executive Summary & Mechanistic Insight[1]
BDP 581/591 (a BODIPY derivative) is a high-performance fluorophore known for its photostability and high quantum yield (
As your technical lead, I must clarify that "quenching" in this specific dye often arises from three distinct physical mechanisms. Understanding which one is active is the key to solving your problem.
The Three Pillars of BDP 581/591 Quenching
-
Aggregation-Caused Quenching (ACQ):
-
Mechanism: BODIPY cores are planar and hydrophobic. In aqueous buffers (PBS, TBS), they stack like a deck of cards (H-aggregates). This close proximity allows non-radiative energy dissipation, instantly killing fluorescence.
-
Symptom: The conjugate is bright in DMSO/DMF but goes dark immediately upon dilution into buffer.
-
-
The "ROS Shift" (False Quenching):
-
Mechanism: BDP 581/591 is uniquely designed with a conjugated diene system that is sensitive to Reactive Oxygen Species (ROS).[1] Upon oxidation, the dye does not just fade; it spectrally shifts from red/orange (Em: ~591 nm) to green (Em: ~510 nm).
-
Symptom: Signal is lost in the 590 nm channel (Red), but a new signal appears in the FITC/Green channel.
-
-
Homo-FRET (Proximity Quenching):
-
Mechanism: Over-labeling a biomolecule (Degree of Labeling > 4) places dyes within their Förster radius. Energy is transferred between identical fluorophores until it hits a "dark" trap (a non-fluorescent aggregate or defect).
-
Symptom: High absorbance readings (A585) but disproportionately low fluorescence intensity.
-
Troubleshooting Guide (Q&A Format)
Scenario A: Immediate Signal Loss in Buffer
Q: "My BDP 581/591 DBCO stock in DMSO is bright red. As soon as I add it to my antibody in PBS, the fluorescence drops significantly. Why?"
A: You are observing Aggregation-Caused Quenching (ACQ) .[2] BDP 581/591 is lipophilic.[3][4][5] When introduced to a polar aqueous environment like PBS, the hydrophobic dye molecules cluster together to minimize water contact.
-
Diagnostic: Add 1% SDS or Triton X-100 to an aliquot of your quenched sample. If fluorescence recovers, the issue is aggregation.[6]
-
Solution:
-
Co-solvent: Maintain 5-10% organic solvent (DMSO or DMF) in the reaction mixture during conjugation.
-
PEGylation: Use a PEGylated linker (e.g., DBCO-PEG4-BDP) rather than a direct linker to increase water solubility.
-
Scenario B: Signal Loss Over Time (The "ROS Trap")
Q: "My sample was bright initially, but after 30 minutes of imaging or storage, the red signal disappeared. Is it photobleaching?"
A: It is likely Oxidation , not photobleaching. BDP 581/591 is a ratiometric ROS sensor. If your buffer contains peroxides, or if your cells are generating ROS, the dye is chemically altering.
-
Diagnostic: Check the Green channel (Ex 488 / Em 510). If you see an increase in green fluorescence corresponding to the loss of red, your dye has oxidized.
-
Solution:
-
Degas Buffers: Use degassed buffers to minimize dissolved oxygen.
-
Antioxidants: Add radical scavengers like Trolox or Ascorbic Acid to your imaging buffer (if compatible with your biology).
-
Scenario C: High Absorbance, Low Fluorescence
Q: "I calculated a Degree of Labeling (DOL) of 6.5 dyes per antibody, but the signal is weaker than my conjugate with a DOL of 2. Why?"
A: You have induced Homo-FRET Quenching . At high densities, the wavefunctions of the dyes overlap. Energy migrates non-radiatively and is lost to heat. For BODIPY dyes, "more is less."
-
Target: Aim for a DOL of 2.0 – 3.5 for IgG antibodies.
-
Solution: Reduce the molar excess of BDP-DBCO during the click reaction.
Visualization: Diagnostic Workflow
The following diagram outlines the logical flow to identify the specific cause of quenching in your experiment.
Figure 1: Decision tree for diagnosing BDP 581/591 fluorescence loss. Follow the path based on your experimental observations.
Optimized Experimental Protocols
Protocol A: Preventing Aggregation During Conjugation
To maintain quantum yield, the hydrophobic BDP core must be shielded from pure aqueous environments until it is covalently bound and spatially separated.
-
Preparation: Dissolve this compound in anhydrous DMSO to a concentration of 5-10 mM.
-
Buffer Adjustment: Ensure your protein (Azide-modified) is in a buffer free of primary amines (if using NHS esters) or standard PBS (for Click). Crucial: Add 5-10% glycerol or PEG-400 to the protein buffer before adding the dye.
-
Reaction: Add the dye stock to the protein. Ensure the final organic solvent concentration is 5-10% (v/v) . This "solubility bridge" prevents immediate precipitation of the dye.
-
Purification: Use a desalting column (e.g., PD-10 or Zeba Spin) equilibrated with PBS. Note: If the dye aggregates on the column (visible as a stuck colored band), wash the column with PBS + 5% DMSO.
Protocol B: Assessing Degree of Labeling (DOL)
Do not rely solely on fluorescence. You must measure Absorbance (A) to determine if the dye is present but quenched.
Formula:
Constants for BDP 581/591:
| Parameter | Value |
|---|
| Extinction Coefficient (
If DOL > 4.0 and fluorescence is low, you have confirmed Homo-FRET.
References
- Pap, E. H., et al. (1999). Ratio-fluorescence microscopy of lipid oxidation in living cells using C11-BODIPY(581/591). FEBS Letters.
Sources
- 1. BDP 581/591 NHS ester (A270075) | Antibodies.com [antibodies.com]
- 2. A reflection on ‘Aggregation-induced emission enhancement of a meso -trifluoromethyl BODIPY via J-aggregation’: from fundamental discovery to versatil ... - Chemical Science (RSC Publishing) DOI:10.1039/D5SC90236C [pubs.rsc.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. chinesechemsoc.org [chinesechemsoc.org]
How to choose the right filter set for BDP 581/591 DBCO imaging
Executive Summary: The "Small Stokes Shift" Challenge
BDP 581/591 is a high-performance Borondipyrromethene (BODIPY) dye conjugated with DBCO for copper-free click chemistry. While it offers exceptional photostability and high quantum yield (0.83), it presents a unique optical challenge: a Stokes shift of only ~10 nm [1].
Most standard "Red" filter sets (e.g., Texas Red or ROX) are designed for dyes with 20–30 nm Stokes shifts. Using a standard soft-coated filter set with BDP 581/591 often results in excitation bleed-through or signal clipping , where the emission filter cuts off the peak fluorescence. Furthermore, this dye is a ratiometric ROS (Reactive Oxygen Species) sensor, meaning it can spontaneously shift fluorescence from Red to Green if oxidized [2].[4]
This guide details how to select the correct optical components to maximize signal-to-noise ratio (SNR) and prevent data misinterpretation.
Filter Selection Logic: The Physics of Separation
To image BDP 581/591 successfully, you cannot rely on generic "Red" filters. You must prioritize edge steepness over bandwidth.
The Ideal Filter Specification
The goal is to excite as close to 585 nm as possible without the excitation light leaking into the emission channel (594 nm).
| Component | Recommended Spec | Technical Rationale |
| Excitation Source | 561 nm Laser or 560/40 nm LED | The 561 nm laser is ideal. Broad LEDs (e.g., 550 nm) are acceptable but require a hard bandpass filter to prevent tailing into the emission channel. |
| Excitation Filter | 560/25 nm (Center: 560, Width: 25) | A narrow excitation band is safer. Avoid standard 560/40 filters unless they have OD6 blocking at 590 nm. |
| Dichroic Mirror | 585 nm Longpass (Steep Edge) | Critical Component. Must transition from reflection to transmission within <5 nm. A standard 595 nm dichroic will reflect the emission signal, causing signal loss. |
| Emission Filter | 610/60 nm or 600 nm Longpass | Because the emission peak (594 nm) is so close to excitation, you must collect the "tail" of the emission. A 610/60 bandpass captures the bulk of fluorescence while blocking the 561 nm laser line. |
Common Filter Set Mismatches
-
Standard TRITC Set: Fail. Excitation (540/25) is too blue; Emission (605/55) is okay, but signal will be weak due to poor excitation efficiency.
-
Standard Texas Red Set: Risky. Many older Texas Red sets have an excitation of 560/40 and an emission cut-on at 610 nm. This cuts off the peak emission of BDP 581/591 (594 nm), reducing brightness by ~40%.
Visualization: Spectral Decision Workflow
The following diagram illustrates the logical flow for selecting the correct configuration and troubleshooting signal issues.
Figure 1: Decision tree for filter selection and troubleshooting spectral shifts.
Troubleshooting & FAQs
Q1: I see a strong signal in my FITC (Green) channel. Is this bleed-through?
Answer: Likely not. It is probably chemical oxidation . BDP 581/591 is unique because it acts as a ROS sensor. Upon oxidation by reactive oxygen species (ROS) in your sample (or buffer), the polyunsaturated butadienyl portion of the dye degrades, causing a spectral shift:
-
Reduced State: Ex 585 / Em 594 (Red)
-
Oxidized State: Ex 488 / Em 510 (Green) [3]
The Fix:
-
Add Antioxidants: If you are not studying ROS, you must include an antioxidant in your imaging buffer. We recommend Trolox or BHT (Butylated hydroxytoluene) .
-
Avoid H2O2: Ensure no peroxides are present in your fixation or permeabilization buffers.
Q2: My red signal is very dim, even though the dye is new.
Answer: This is usually a Dichroic Mirror Mismatch . Check the "Cut-on" wavelength of your dichroic mirror. If it is 595 nm or 600 nm (common for older Texas Red sets), it is reflecting your BDP 581/591 emission (594 nm) back into the source rather than letting it pass to the camera. The Fix: Switch to a dichroic with a cut-on at 585 nm or use a 50/50 beamsplitter if available.
Q3: Can I multiplex this with GFP and Cy5?
Answer: Yes, but with caveats.
-
GFP/FITC: Compatible, provided you prevent BDP oxidation (see Q1). If BDP oxidizes, it will fluoresce green and ruin your GFP data.
-
Cy5/Alexa 647: Highly compatible. BDP 581/591 has a narrow emission tail, so bleed-through into the Far Red (Cy5) channel is minimal compared to PE or standard Rhodamine.
Optimized Staining Protocol (SPAAC)
This protocol ensures minimal background and prevents the "Green Shift" oxidation issue.
Reagents Required:
-
BDP 581/591 DBCO (reconstituted in DMSO)
-
Fixation Buffer: 4% Paraformaldehyde (PFA)
-
Staining Buffer: PBS + 1% BSA
-
Critical Additive: 100 µM BHT (antioxidant)
Step-by-Step Workflow:
-
Fixation: Fix cells with 4% PFA for 15 minutes at Room Temperature (RT). Do not use methanol as it can affect lipid-based BDP retention.
-
Wash: 3x with PBS.
-
Blocking: Incubate in Staining Buffer (PBS + 1% BSA) for 30 mins.
-
Click Reaction (Staining):
-
Prepare staining solution: 5–10 µM this compound in Staining Buffer.
-
Add 100 µM BHT to this solution immediately before use to prevent oxidation.
-
Incubate for 30–60 minutes at RT in the dark.
-
-
Wash: 3x with PBS (5 mins each).
-
Mounting: Mount with an antifade reagent that is free of p-phenylenediamine (PPD) if possible, as PPD can sometimes react with BODIPY dyes. ProLong Glass or Diamond is recommended.
References
-
Dojindo Laboratories. Lipid Peroxidation Probe - BDP 581/591 C11 Technical Manual. Retrieved from [Link][5]
Sources
Improving the efficiency of BDP 581/591 DBCO click chemistry reactions
Senior Application Scientist: Dr. Alex V. Subject: Troubleshooting & Optimization Guide for BDP 581/591 DBCO Conjugation Last Updated: October 2023
Executive Summary: The Hydrophobicity Challenge
BDP 581/591 (a Borondipyrromethene derivative) is a high-performance fluorophore known for its photostability and narrow emission spectrum in the orange/red region. However, unlike sulfonated cyanine dyes (e.g., Sulfo-Cy5), BDP 581/591 is inherently hydrophobic (lipophilic) .
When combined with the DBCO (Dibenzocyclooctyne) moiety for Copper-Free Click Chemistry (SPAAC), the primary failure mode is not chemical reactivity, but solubility and aggregation . If the dye aggregates in aqueous buffers before it can react with your azide-labeled target, the reaction efficiency drops to near zero, and you will observe high background noise due to non-specific hydrophobic binding.
This guide moves beyond standard protocols to address the specific physicochemical requirements of this unique fluorophore.
Critical Optimization Parameters
A. Solvent Strategy (The "Co-Solvent Rule")
You cannot dissolve this compound directly in aqueous buffers (PBS, Tris). It must be dissolved in an organic solvent first.[][2]
-
Primary Solvent: Anhydrous DMSO or DMF.
-
Working Solution: The final reaction mixture should contain 5–10% organic co-solvent to maintain dye solubility during the coupling phase.
-
Why? In purely aqueous environments, hydrophobic dyes form non-fluorescent H-aggregates (stacking), effectively hiding the DBCO group from the Azide target.
B. Reaction Kinetics (SPAAC vs. CuAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is slower than copper-catalyzed methods.
-
Rate Constant (
): Typically 0.3 – 1.0 . -
Implication: You cannot compensate for low concentration with short time. You must drive the reaction via concentration (Law of Mass Action) or time .
-
pH Factor: Unlike NHS-esters, DBCO reactions are stable across a wide pH range (5–9), but optimal kinetics are often observed closer to pH 7.4–8.0 .
Optimized Experimental Protocol
Objective: Conjugation of this compound to an Azide-modified Protein (
Materials
-
Dye Stock: this compound (10 mM in DMSO). Store at -20°C, desiccated.
-
Target: Azide-labeled protein (Concentration
preferred). -
Buffer: 1X PBS or HEPES, pH 7.4 (Must be Azide-free).
Workflow Diagram
Figure 1: Optimized workflow for hydrophobic DBCO probes. Note the specific order of addition in Step 2 to prevent transient precipitation.
Step-by-Step Procedure
-
Calculate Stoichiometry: Aim for a 2–4 molar excess of this compound over the Azide-protein.
-
Note: Higher excess increases yield but makes purification of this hydrophobic dye more difficult.
-
-
Prepare Dye Working Solution: Dilute the 10 mM DMSO stock into a lower concentration intermediate using DMSO, not water, if measuring small volumes.
-
Reaction Assembly:
-
Pipette the Azide-protein into the reaction tube.
-
Slowly add the this compound (in DMSO) while vortexing gently.
-
CRITICAL: Ensure the final DMSO concentration is 5–10% (v/v) . If the protein is sensitive to DMSO, use 5%, but do not go lower for this specific dye.
-
-
Incubation: Incubate for 4 hours at Room Temperature or Overnight at 4°C in the dark.
-
Tip: Mild agitation (rocker) is recommended to prevent local concentration gradients.
-
-
Purification:
-
Use a Desalting Column (e.g., PD-10 or Zeba Spin).
-
Expert Tip: If the dye sticks to the column resin (common with BDP), add 0.1% BSA or 0.05% Tween-20 to the equilibration buffer to act as a carrier/detergent.
-
Troubleshooting & FAQs
Category 1: Solubility & Precipitation
Q: I see a colored precipitate immediately after adding the dye to my buffer. What happened? A: You likely experienced "solvent shock."
-
Cause: Adding a small volume of hydrophobic dye directly into a large volume of aqueous buffer causes rapid local precipitation before mixing occurs.
-
Fix:
-
Increase the DMSO content of the reaction to 10%.
-
Add the dye slowly while vortexing the protein solution.
-
If possible, use a co-solvent like PEG-400 (10%) which stabilizes hydrophobic dyes better than DMSO in some cases.
-
Q: Can I use centrifugal filters (Amicon) to remove excess dye? A: Proceed with caution.
-
Risk: Free BDP 581/591 is hydrophobic and will stick avidly to the plastic membrane of the filter, potentially clogging it or leaching back into the sample later.
-
Better Option: Gel filtration (Size Exclusion Chromatography) is superior for removing hydrophobic free dyes.
Category 2: Reaction Efficiency & Signal
Q: My conjugate has low fluorescence, but the absorbance suggests the dye is present. Is it quenched? A: Yes, this is likely Aggregation-Caused Quenching (ACQ) .
-
Mechanism: BDP dyes have flat, planar structures. If you over-label the protein (Degree of Labeling > 3-4), the dye molecules stack on the protein surface, quenching each other.
-
Solution:
Q: The fluorescence color looks "greenish" or shifted. Is the dye broken? A: Check your ROS levels.
-
Scientific Insight: BDP 581/591 is actually a ROS (Reactive Oxygen Species) sensor.[5] Upon oxidation, its emission shifts from red (591 nm) to green (~520 nm).
-
Fix: Ensure your buffers are degassed or contain mild antioxidants if your sample is sensitive. Avoid prolonged exposure to intense light during the reaction, which can generate singlet oxygen.
Category 3: Kinetics
Q: The reaction is too slow. Can I heat it up? A: Yes, but within limits.
-
Data: SPAAC reaction rates roughly double for every 10°C increase.
-
Protocol: You can run the reaction at 37°C for 2–4 hours . Do not exceed 50°C as the DBCO triazole bond is stable, but the protein or the BDP fluorophore (oxidation risk) may degrade.
Diagnostic Logic Tree
Use this diagram to diagnose failure modes based on your experimental observations.
Figure 2: Troubleshooting logic for this compound conjugation issues.
Reference Data
Table 1: Solvent & Buffer Compatibility
| Parameter | Limit/Recommendation | Reason |
| DMSO/DMF | 5% - 20% | Required to prevent BDP aggregation. |
| pH Range | 5.0 - 9.0 | DBCO is stable; optimal kinetics at pH 7.5. |
| Azide | 0% | CRITICAL: Avoid Sodium Azide in buffers (competes with target). |
| Reducing Agents | Compatible | DTT/TCEP do not interfere with SPAAC (unlike Maleimide). |
| BSA/Gelatin | Avoid during reaction | Will bind hydrophobic dye non-specifically. Add after purification. |
References
-
Pringle, T. A., & Knight, J. C. (2025).[6] The effects of buffer, pH, and temperature upon SPAAC reaction rates. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
Validation & Comparative
Navigating the Landscape of Oxidative Stress: A Guide to Ratiometric ROS Detection Beyond BDP 581/591 DBCO
For researchers, scientists, and drug development professionals investigating the intricate roles of reactive oxygen species (ROS) in cellular signaling, pathology, and therapeutic response, the ability to accurately quantify oxidative stress is paramount. Ratiometric fluorescent probes have emerged as a superior class of tools for this purpose, offering built-in self-calibration that corrects for variations in probe concentration, illumination intensity, and cell path length.
The BODIPY™-based probe, BDP 581/591, is a well-established ratiometric sensor, particularly for lipid peroxidation. Its dibenzocyclooctyne (DBCO) conjugate further extends its utility by enabling copper-free click chemistry for targeted localization. However, the expanding scope of ROS research necessitates a broader understanding of the available toolkit. This guide provides an in-depth comparison of BDP 581/591 with key alternatives, offering insights into their mechanisms, performance characteristics, and ideal applications to empower you to make the most informed decisions for your experimental designs.
The Rationale for Ratiometric Detection: Moving Beyond Intensity
Traditional "turn-on" fluorescent ROS probes, while useful, provide a single intensity readout that can be influenced by factors other than the analyte concentration. Ratiometric probes, in contrast, exhibit a shift in their fluorescence excitation or emission spectrum upon reacting with an analyte. By measuring the ratio of fluorescence intensities at two different wavelengths, we can obtain a more robust and quantitative measurement of ROS levels, mitigating confounding variables.
The core of BDP 581/591's ratiometric capability lies in its molecular structure. In its native, reduced state, the probe has an extended π-conjugated system, resulting in fluorescence in the red spectrum. Upon oxidation by ROS, this conjugation is disrupted, causing a spectral shift to green fluorescence.
Caption: Mechanism of BDP 581/591 ratiometric ROS detection.
Comparative Analysis of Leading ROS Probes
While BDP 581/591 is an excellent tool, particularly for lipid peroxidation, other probes offer distinct advantages in specificity, spectral properties, and mechanism. Here, we compare it with a true ratiometric alternative, totalROX, and two widely-used "off/on" probes, Liperfluo and MitoSOX Red, to highlight different strategic approaches to ROS detection.
| Feature | BDP 581/591 C11 | totalROX | Liperfluo | MitoSOX Red |
| Detection Principle | Ratiometric | Ratiometric | Off/On | Off/On |
| Primary Target | Lipid Radicals | Total Oxidative Capacity | Lipid Peroxides | Mitochondrial Superoxide |
| Reduced State (Ex/Em) | ~581 nm / ~591 nm[1] | ~425 nm / ~525 nm[2] | Non-fluorescent[3] | Non-fluorescent |
| Oxidized State (Ex/Em) | ~488 nm / ~510 nm[1][4] | ~650 nm / ~675 nm[2] | ~524 nm / ~535 nm[5] | ~510 nm / ~580 nm[6] |
| Key Advantage | Ratiometric detection of lipid peroxidation, well-validated in ferroptosis studies.[7][8] | Ratiometric detection of a broad range of ROS with large spectral separation.[2] | Highly specific for lipid peroxides over other ROS.[5][9] | Specific for superoxide within the mitochondria.[10] |
| Key Limitation | May not detect all forms of ROS. | Less specific to a particular ROS type. | Not ratiometric, susceptible to concentration-dependent artifacts. | Not ratiometric; potential for artifacts at high concentrations. |
| Cell Permeability | Yes | Yes[2] | Yes | Yes |
| Fixable | No | Not specified | No | No |
In-Depth Look at the Alternatives
totalROX: A True Ratiometric Alternative for Total ROS
totalROX is a more recent development in ratiometric probes designed to assess the total cellular oxidative capacity.[2] Unlike BDP 581/591, which is primarily sensitive to lipid radicals, totalROX reacts with a broader range of highly oxidative species.
Mechanism of Action: totalROX operates on a "bridging-group modification" principle. In its reduced form, it fluoresces in the green spectrum. Upon oxidation, a significant structural rearrangement occurs, leading to a substantial red-shift in both absorption and emission to the far-red spectrum.[2] This large separation (~150 nm in emission) is a key advantage, as it completely avoids spectral crosstalk between the reduced and oxidized forms, a potential issue with probes having smaller spectral shifts.
Caption: Experimental workflow for BDP 581/591 C11 staining.
Protocol 2: Detection of Lipid Peroxides with Liperfluo
This protocol is for fluorescence microscopy of adherent cells.
-
Cell Preparation: Seed cells in a suitable imaging dish and culture overnight.
-
Probe Preparation: Prepare a 1 mM stock solution of Liperfluo in DMSO. Dilute this stock solution in serum-free culture medium to a final working concentration of 1-5 µM. The optimal concentration should be determined empirically.
-
Cell Staining: Remove the culture medium, wash once with serum-free medium, and add the Liperfluo working solution. Incubate for 30 minutes at 37°C. 4. Induction & Imaging: After incubation, you can add your compound of interest or a positive control (e.g., 250 µM tert-butyl hydroperoxide) directly to the cells. [9]Observe the cells under a fluorescence microscope using a standard FITC/GFP filter set (Excitation ~488-524 nm, Emission ~535 nm). [9]An increase in green fluorescence indicates lipid peroxidation.
Protocol 3: Detection of Mitochondrial Superoxide with MitoSOX Red
This protocol is for fluorescence microscopy of live adherent cells.
-
Cell Preparation: Seed cells in an imaging dish and culture to the desired confluency.
-
Probe Preparation: Prepare a 5 mM stock solution of MitoSOX Red in DMSO. [6]Immediately before use, dilute the stock solution in warm HBSS (with Ca²⁺ and Mg²⁺) to a final working concentration of 500 nM to 5 µM. The optimal concentration is cell-type dependent and should be determined.
-
Cell Staining: Remove the culture medium and wash the cells with warm HBSS. Add the MitoSOX Red working solution and incubate for 10-30 minutes at 37°C, protected from light.
-
Washing and Imaging: Gently wash the cells three times with warm HBSS. [11]Image immediately using a fluorescence microscope with a filter set appropriate for rhodamine or Texas Red (Excitation ~510 nm, Emission ~580 nm). [6]An increase in red fluorescence within the mitochondria indicates superoxide production.
Conclusion and Future Perspectives
The selection of a fluorescent probe for ROS detection is a critical decision that profoundly impacts experimental outcomes. While BDP 581/591 DBCO remains a powerful tool for ratiometric analysis of lipid peroxidation, a nuanced understanding of the available alternatives is essential for robust and targeted research.
For broad, quantitative assessment of cellular oxidative tone, ratiometric probes like totalROX offer significant advantages with their large spectral separation and broad reactivity. When the research question demands high specificity for a particular ROS or subcellular compartment, targeted "off/on" probes such as Liperfluo (for lipid peroxides) and MitoSOX Red (for mitochondrial superoxide) are invaluable, despite their non-ratiometric nature.
The future of ROS detection lies in the development of probes with even greater specificity, photostability, and multi-analyte sensing capabilities. Förster Resonance Energy Transfer (FRET)-based probes, for example, represent another class of ratiometric sensors that can be engineered to detect specific ROS with high sensitivity. [12][13]As our understanding of the distinct roles of different ROS in complex biological systems deepens, so too will the sophistication of the chemical tools we use to study them. By carefully matching the probe's characteristics to the biological question at hand, researchers can ensure the generation of accurate, quantifiable, and impactful data in the dynamic field of redox biology.
References
-
Dojindo Molecular Technologies, Inc. (n.d.). Lipid Peroxide Detection Liperfluo. Retrieved from [Link]
-
Zhang, R., et al. (2020). A Monochromophoric Approach to Succinct Ratiometric Fluorescent Probes without Probe-Product Crosstalk. CCS Chemistry. [Link]
-
Chan, J., et al. (2015). Fluorescent Probe HKSOX-1 for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo. Journal of the American Chemical Society. [Link]
-
Kauffman, M. E., et al. (2016). Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast. JoVE (Journal of Visualized Experiments). [Link]
-
Chan, J., et al. (2015). Supporting Information for Fluorescent Probe HKSOX-1 for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo. ACS Publications. [Link]
-
Interchim. (n.d.). Liperfluo. Retrieved from [Link]
-
PubMed. (2015). Fluorescent Probe HKSOX-1 for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo. National Center for Biotechnology Information. [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Liperfluo Protocol. Retrieved from [Link]
-
Semantic Scholar. (2015). Fluorescent Probe HKSOX-1 for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo. [Link]
-
ResearchGate. (2015). (PDF) Fluorescent Probe HKSOX-1 for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo. [Link]
-
PubMed. (2023). Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols. National Center for Biotechnology Information. [Link]
-
Springer Nature. (n.d.). Time-Lapse Imaging of Cellular Dynamics with BODIPY Dyes. Retrieved from [Link]
-
Andina, D., et al. (2017). Ratiometric Fluorescent Probes for the Detection of Reactive Oxygen Species. Chemistry – A European Journal. [Link]
-
PubMed. (2026). Detection of Ferroptosis by Liperfluo and BODIPY™ 581/591 C11. National Center for Biotechnology Information. [Link]
-
PubMed. (2015). A FRET-based ratiometric redox probe for detecting oxidative stress by confocal microscopy, FLIM and flow cytometry. National Center for Biotechnology Information. [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Lipid Peroxidation Probe -BDP 581/591 C11-. Retrieved from [Link]
-
bioRxiv. (2023). Imaging membrane damage in ferroptosis and necrosis by wash-free fluorogenic chemical probes. [Link]
-
PubMed. (2013). FRET-based small-molecule fluorescent probes: rational design and bioimaging applications. National Center for Biotechnology Information. [Link]
-
PubMed Central. (2022). Isolation of adoptively transferred CD8+ T cells in mouse tumor tissues for lipid peroxidation detection. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. (2015). A FRET-based ratiometric redox probe for detecting oxidative stress by confocal microscopy, FLIM and flow cytometry. Chemical Communications. [Link]
-
ACS Publications. (2016). A FRET-Based Approach to Ratiometric Fluorescence Detection of Hydrogen Peroxide. ACS Sensors. [Link]
-
Royal Society of Chemistry. (2023). Recent progress in the development of fluorescent probes for imaging pathological oxidative stress. Chemical Society Reviews. [Link]
-
ResearchGate. (2015). A FRET-based ratiometric redox probe for detecting oxidative stress by confocal microscopy, FLIM and flow cytometry | Request PDF. [Link]
-
PubMed Central. (2019). Quantification of reactive oxygen species production by the red fluorescent proteins KillerRed, SuperNova and mCherry. National Center for Biotechnology Information. [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Analysis Tools. Retrieved from [Link]
-
PubMed Central. (2016). Quantitative Assessment of Fluorescent Proteins. National Center for Biotechnology Information. [Link]
-
Dojindo Molecular Technologies, Inc. (2023). Lipid Peroxidation Probe -BDP 581/591 C11- Instruction Manual. Retrieved from [Link]
-
Semantic Scholar. (2023). A dual-responsive ratiometric indicator designed for in vivo monitoring of oxidative stress and antioxidant capacity. [Link]
-
ACS Publications. (2019). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research. [Link]
-
bioRxiv. (2019). Quantification of reactive oxygen species production by the red fluorescent proteins KillerRed, SuperNova and mCherry. [Link]
-
PubMed Central. (2024). Rosiglitazone retards the progression of iron overload-induced osteoarthritis by impeding chondrocyte ferroptosis. National Center for Biotechnology Information. [Link]
-
Springer Nature Experiments. (n.d.). Detection of Ferroptosis by BODIPY™ 581/591 C11. Retrieved from [Link]
-
PubMed. (2019). A Ratiometric Fluorescent Probe for the Detection of Endogenous Hydroxyl Radicals in Living Cells. National Center for Biotechnology Information. [Link]
-
PubMed. (2013). Correlation of total antioxidant capacity with reactive oxygen species (ROS) consumption measured by oxidative conversion. National Center for Biotechnology Information. [Link]
Sources
- 1. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. interchim.fr [interchim.fr]
- 4. abpbio.com [abpbio.com]
- 5. dojindo.com [dojindo.com]
- 6. MitoSOX Red | Mitochondrial Superoxide Detector | TargetMol [targetmol.com]
- 7. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of Ferroptosis by Liperfluo and BODIPY™ 581/591 C11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipid Peroxide Detection Liperfluo | CAS 1448846-35-2 Dojindo [dojindo.com]
- 10. MitoSOX™ Mitochondrial Superoxide Indicators, for live-cell imaging 10 vials x 50 μg [thermofisher.com]
- 11. A Closer Look at Mitochondrial Dysfunction With MitoSOX Red Mitochondrial Superoxide Indicator | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. A FRET-based ratiometric redox probe for detecting oxidative stress by confocal microscopy, FLIM and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FRET-based small-molecule fluorescent probes: rational design and bioimaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Lipid Analysis: BDP 581/591 DBCO vs. Conventional BODIPY Dyes
This guide provides an in-depth comparison of BDP 581/591 DBCO with other prevalent BODIPY dyes for the analysis of cellular lipids. We will move beyond simple catalog descriptions to explore the underlying mechanisms, providing field-proven insights and detailed experimental protocols to empower researchers in making informed decisions for their specific applications.
The BODIPY Advantage in Lipid Biology
Boron-dipyrromethene (BODIPY) dyes have become indispensable tools in cell biology, particularly for lipid analysis.[][] Their popularity stems from a unique combination of photophysical properties that overcome many limitations of traditional lipid stains like Nile Red.[][4]
Key advantages of the BODIPY family include:
-
High Photostability: They resist photobleaching during prolonged imaging sessions, crucial for time-lapse microscopy.[][]
-
Narrow Emission Spectra: This property minimizes spectral overlap, making them ideal for multiplexing experiments with other fluorophores.[][][]
-
High Quantum Yield: BODIPY dyes are exceptionally bright, providing strong signals even at low concentrations, which enhances sensitivity and reduces potential cytotoxicity.[][][8]
-
Environmental Insensitivity: Their fluorescence is largely unaffected by solvent polarity or pH, leading to more consistent and reproducible results compared to solvatochromic dyes like Nile Red.[][][9]
-
Structural Versatility: The BODIPY core can be extensively modified to tune its spectral properties or to add reactive functionalities for specific labeling applications.[][8]
These characteristics make BODIPY dyes superior for a range of applications, from visualizing neutral lipid droplets to tracking lipid metabolism and detecting oxidative stress.[][]
A Tale of Two Strategies: General Staining vs. Covalent Labeling
For lipid analysis, BODIPY dyes can be broadly categorized based on their labeling strategy: general lipophilic stains that visualize bulk lipid structures, and functionalized probes that enable covalent attachment for tracking specific lipid pools. This compound represents a pinnacle of the latter strategy, offering precision that general stains cannot match.
The Workhorse: General Neutral Lipid Stains (e.g., BODIPY 493/503)
BODIPY 493/503 is the quintessential BODIPY dye for lipid droplet analysis.[10][11] Its mechanism is straightforward: being highly lipophilic, it passively diffuses across cell membranes and partitions into the neutral lipid core of lipid droplets, such as triglycerides and cholesteryl esters.[][11] This results in bright, specific staining of these organelles in both live and fixed cells.[][12]
-
Primary Use: Visualization and quantification of lipid droplet number, size, and overall neutral lipid content.[][11]
-
Advantages: Simple, rapid staining protocol; high brightness; excellent specificity for neutral lipids over polar membrane lipids.[13]
-
Limitations: While it shows where lipids are, it cannot reveal their origin, trafficking pathways, or metabolic fate. It provides a static snapshot of the total neutral lipid pool. Furthermore, its non-fluorogenic nature can sometimes lead to background signal.[13]
The Specialist: this compound for Bioorthogonal Labeling
This compound is a sophisticated tool designed for an entirely different purpose: to covalently label and track specific lipid molecules that have been metabolically engineered. This is achieved through copper-free "click chemistry."[14][15][16]
The strategy involves two key steps:
-
Metabolic Labeling: Cells are incubated with a lipid precursor (e.g., a fatty acid, choline, or cholesterol analog) that has been modified to contain an azide (-N₃) group. Cells incorporate this "tagged" precursor into newly synthesized complex lipids.[17][18]
-
Click Reaction: The BDP 581/591 dye is equipped with a dibenzocyclooctyne (DBCO) group.[14][15] DBCO reacts specifically and spontaneously with the azide group on the metabolically incorporated lipids, forming a stable covalent bond.[14][18] This process is bioorthogonal, meaning it occurs without interfering with native biological processes.
-
Primary Use: Tracking the synthesis, transport, and localization of specific, newly synthesized lipid populations.
-
Advantages: Unparalleled specificity for tracking defined lipid pools; covalent labeling is robust and withstands fixation and permeabilization; enables pulse-chase experiments to study lipid dynamics.
-
Limitations: Requires a more complex, two-step protocol; relies on the successful metabolic incorporation of the azide-tagged precursor.
Expanding the Toolkit: Other Functional BODIPY Dyes
Beyond these two archetypes, other functionalized BODIPY dyes serve distinct, critical roles in lipid analysis.
BODIPY FL C12: Tracking Fatty Acid Uptake and Metabolism
BODIPY FL C12 is a fluorescent fatty acid analog.[] It consists of the green-emitting BODIPY FL core attached to a 12-carbon lauric acid chain. Cells take up this analog and metabolize it similarly to its natural counterpart, incorporating it into complex lipids like triglycerides and phospholipids.[][20]
-
Use Case: Monitoring fatty acid uptake, trafficking, and incorporation into lipid droplets and membranes in real-time.[][20]
-
Comparison to this compound: While both can trace metabolic pathways, BODIPY FL C12 is a direct tracer. This compound is an indirect reporter that labels any lipid class synthesized from an azide precursor, offering greater flexibility.
C11-BODIPY 581/591: A Ratiometric Sensor for Lipid Peroxidation
This unique probe is designed to detect lipid peroxidation, a key event in cellular oxidative stress.[21][22] The C11 aliphatic chain targets the dye to lipid membranes. In its native, reduced state, the dye fluoresces red (emission ~591 nm).[23][24] Upon reaction with lipid radicals, it becomes oxidized, causing a dramatic shift in its fluorescence to green (emission ~510-520 nm).[21][23][25]
-
Use Case: Quantifying oxidative damage to lipids by ratiometric imaging of the green/red fluorescence intensity.
-
Comparison to this compound: The "581/591" core is the same, indicating shared spectral properties in the reduced state.[14][26] However, the C11 version is a sensor for a process (oxidation), while the DBCO version is a tool for covalent labeling of specific molecules.[14][23]
Quantitative and Spectral Comparison
To facilitate dye selection, the key photophysical properties of these representative BODIPY dyes are summarized below.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Primary Application | Labeling Strategy |
| BODIPY 493/503 | 493 | 503 | ~0.9 (high) | General neutral lipid staining | Lipophilic Partitioning |
| BODIPY FL C12 | 502 | 511 | High | Fatty acid metabolism tracking | Metabolic Incorporation |
| C11-BODIPY 581/591 | 581 (reduced) | 591 (reduced) | ~0.83 | Lipid peroxidation sensing | Lipophilic Partitioning |
| ~500 (oxidized) | ~515 (oxidized) | ||||
| This compound | 585 | 594 | ~0.83 | Bioorthogonal labeling of azide-tagged lipids | Covalent Click Reaction |
Data compiled from multiple sources.[][9][16][27] Exact values can vary slightly with solvent environment.
Experimental Protocols
The choice of protocol is dictated by the scientific question. Below are validated, step-by-step methodologies for the distinct labeling strategies.
Protocol 1: General Lipid Droplet Staining with BODIPY 493/503
This protocol is adapted for staining lipid droplets in cultured mammalian cells for fluorescence microscopy.[][11]
Materials:
-
BODIPY 493/503 (e.g., Thermo Fisher D3922)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Culture medium
-
Cells grown on coverslips
-
(For fixed cells) 4% paraformaldehyde (PFA) in PBS
Procedure:
-
Prepare Stock Solution: Dissolve BODIPY 493/503 in DMSO to create a 1-5 mM stock solution. Store at -20°C, protected from light.[11]
-
Prepare Working Solution: Dilute the stock solution in serum-free medium or PBS to a final concentration of 0.5-2 µM.[][] A common starting concentration is 1 µM. Prepare this solution fresh.
-
Cell Preparation:
-
For Live-Cell Imaging: Remove the culture medium from cells and wash once with warm PBS.
-
For Fixed-Cell Imaging: Fix cells with 4% PFA for 10-15 minutes at room temperature.[][] Wash the cells thoroughly (3 x 5 minutes) with PBS to remove residual PFA.[11]
-
-
Staining: Add the BODIPY working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[][]
-
Washing: Remove the staining solution and wash the cells 2-3 times with PBS to reduce background fluorescence.[][11]
-
Imaging: Mount the coverslip on a slide with a drop of mounting medium (for fixed cells) or image directly in PBS (for live cells). Visualize using a fluorescence microscope with a standard green filter set (e.g., FITC channel).
Protocol 2: Two-Step Metabolic Labeling and Imaging with this compound
This advanced protocol enables the visualization of newly synthesized lipids.
Materials:
-
Azide-modified lipid precursor (e.g., Azido-fatty acid, Azido-choline)
-
Anhydrous DMSO
-
PBS, 4% PFA, 0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
BSA (Bovine Serum Albumin)
Procedure:
Part A: Metabolic Labeling
-
Culture cells to ~70-80% confluency.
-
Prepare the azide-lipid precursor according to the manufacturer's instructions, often complexed with fatty acid-free BSA for delivery.
-
Replace the normal culture medium with a medium containing the azide-lipid precursor. Incubate for a desired period (e.g., 4-24 hours) to allow for metabolic incorporation. The optimal time and concentration must be determined empirically.
Part B: Click Reaction and Staining
-
Fixation: After the metabolic labeling period, wash cells 3 times with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash 3 times with PBS. Add Permeabilization Buffer (0.1% Triton X-100 in PBS) and incubate for 10 minutes. This step is crucial to allow the dye to access intracellular lipids.
-
Blocking: Wash 3 times with PBS. Block with 3% BSA in PBS for 30 minutes to reduce non-specific binding.
-
Click Reaction: Prepare a 10-20 µM solution of this compound in PBS. Remove the blocking solution and add the dye solution. Incubate for 60-90 minutes at room temperature, protected from light.
-
Washing: Remove the dye solution and wash extensively with PBS (e.g., 4 x 5 minutes) to remove any unbound dye.
-
Imaging: Mount the coverslip and image using a red/orange filter set (e.g., TRITC or Texas Red channel).
Conclusion and Future Perspectives
The choice between this compound and other BODIPY dyes is fundamentally a choice between two distinct experimental philosophies. For robust, high-throughput visualization and quantification of total neutral lipid content, classic dyes like BODIPY 493/503 remain the gold standard due to their simplicity and reliability.[][11]
However, to dissect the intricate dynamics of lipid metabolism—to ask not just 'how much' lipid is present, but 'which' lipids are newly made and 'where' they are going—this compound offers unparalleled precision. Its ability to covalently tag metabolically defined lipid pools via click chemistry opens the door to sophisticated pulse-chase analyses and targeted tracking studies that were previously intractable.[17][28] Similarly, specialized probes like C11-BODIPY 581/591 provide crucial functional readouts, such as the degree of lipid peroxidation, linking lipid metabolism to cellular stress pathways.[23][24]
As research moves towards more dynamic and systems-level analyses of lipid biology, the strategic application of functionalized, reactive probes like this compound will become increasingly vital for drug development professionals and academic researchers alike.
References
-
protocols.io. (n.d.). Lipid droplet visualisation in cultured cells using BODIPY 493/503 stain. Available from: [Link]
-
MDPI. (2024). BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications. MDPI. Available from: [Link]
-
JoVE. (2023). Video: Author Spotlight: Analysis of Fluorescent-Stained Lipid Droplets with 3D Reconstruction for Hepatic Steatosis Assessment. JoVE. Available from: [Link]
-
Cheng, J., et al. (2016). BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. Bio-protocol. Available from: [Link]
-
Lappas, M., et al. (2016). Real-Time Tracking of BODIPY-C12 Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells. PLOS ONE. Available from: [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Lipid Peroxidation Probe -BDP 581/591 C11-. Dojindo. Available from: [Link]
-
ResearchGate. (2011). Use of BODIPY (493/503) to Visualize Intramuscular Lipid Droplets in Skeletal Muscle. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Comparison of lipid content determined by BODIPY BD-C12, BODIPY.... ResearchGate. Available from: [Link]
-
MDPI. (2018). A BODIPY-Based Fluorogenic Probe for Specific Imaging of Lipid Droplets. MDPI. Available from: [Link]
-
Collot, M., et al. (2018). Recent Advances in Fluorescent Probes for Lipid Droplets. Molecules. Available from: [Link]
-
ResearchGate. (2017). When the fluorescent CE cholesterol BODIPY FL-C12 is fed to larval.... ResearchGate. Available from: [Link]
-
Drummen, G. P., et al. (2002). C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology. Free Radical Biology and Medicine. Available from: [Link]
-
Agilent Technologies. (n.d.). Comparison of Different Cell Types for Neutral Lipid Accumulation. Agilent. Available from: [Link]
-
Bumpus, T. W., & Baskin, J. M. (2017). Metabolic Labeling of Glycerophospholipids via Clickable Analogs Derivatized at the Lipid Headgroup. Current Protocols in Chemical Biology. Available from: [Link]
-
Antibodies.com. (n.d.). BDP 581/591 azide (A270070). Antibodies.com. Available from: [Link]
-
ResearchGate. (2022). A versatile method for conjugating lipid nanoparticles on T cells through combination of click chemistry and metabolic glycoengineering. ResearchGate. Available from: [Link]
-
Tan, Z., et al. (2025). Click Lipid Nanoparticles for the Delivery of mRNA to Metabolically Labeled Cancer Cells. Bioconjugate Chemistry. Available from: [Link]
-
Tan, Z., et al. (2025). Click Lipid Nanoparticles for the Delivery of mRNA to Metabolically Labeled Cancer Cells. Aarhus University. Available from: [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Lipid Peroxidation Probe -BDP 581/591 C11-. Dojindo. Available from: [Link]
-
Semantic Scholar. (n.d.). Figure 4 from C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology.. Semantic Scholar. Available from: [Link]
-
Dojindo Molecular Technologies, Inc. (2023). Lipid Peroxidation Probe -BDP 581/591 C11-. Dojindo. Available from: [Link]
-
Semantic Scholar. (2013). Optimization of the C11‐BODIPY581/591 dye for the determination of lipid oxidation in Chlamydomonas reinhardtii by flow cytometry. Semantic Scholar. Available from: [Link]
Sources
- 4. A BODIPY-Based Fluorogenic Probe for Specific Imaging of Lipid Droplets | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Bodi Fluor FL-C12 [equivalent to BODIPY™ FL C12] | AAT Bioquest [aatbio.com]
- 10. Lipid droplet visualisation in cultured cells using BODIPY 493/503 stain [protocols.io]
- 11. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lumiprobe.com [lumiprobe.com]
- 15. Sapphire Bioscience [sapphirebioscience.com]
- 16. This compound | BroadPharm [broadpharm.com]
- 17. Metabolic Labeling of Glycerophospholipids via Clickable Analogs Derivatized at the Lipid Headgroup - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 20. Real-Time Tracking of BODIPY-C12 Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lipid Peroxidation Assay Lipid Peroxidation Probe -BDP 581/591 C11- Dojindo [dojindo.com]
- 22. Lipid Peroxidation Assay Lipid Peroxidation Probe -BDP 581/591 C11- Dojindo [dojindo.com]
- 23. C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. dojindo.com [dojindo.com]
- 25. help.lumiprobe.com [help.lumiprobe.com]
- 26. lumiprobe.com [lumiprobe.com]
- 27. BDP 581/591 azide (A270070) | Antibodies.com [antibodies.com]
- 28. Click Lipid Nanoparticles for the Delivery of mRNA to Metabolically Labeled Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: BDP 581/591 DBCO Performance in Fixed vs. Live Cells
The following guide provides a technical analysis of BDP 581/591 DBCO , focusing on its application in bioorthogonal chemistry (SPAAC) within fixed and live cellular environments.
Executive Summary & Mechanism of Action
This compound is a lipophilic, membrane-permeable fluorescent conjugate combining a Boron-Dipyrromethene (BODIPY) fluorophore with a Dibenzocyclooctyne (DBCO) moiety. It is designed for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , a copper-free click chemistry reaction ideal for live-cell labeling where copper toxicity must be avoided.
-
Core Fluorophore: BDP 581/591 (Excitation: ~581 nm, Emission: ~591 nm).[1]
-
Reactivity: DBCO reacts specifically with azides (e.g., metabolic labels like Azidohomoalanine or Azido-sugars) to form stable triazoles.
-
Critical Nuance: The "581/591" core is structurally related to the C11-BODIPY lipid peroxidation sensor.[2][3] While highly photostable in neutral conditions, it possesses a conjugated diene system that can undergo a spectral shift (Red
Green) upon oxidation by Reactive Oxygen Species (ROS). This dual nature serves as both a high-contrast label and a potential sensor for oxidative stress.
Performance Matrix: Fixed vs. Live Cells
A. Live Cell Performance
Status: High Utility / Permeability Dependent
-
Membrane Permeability:
-
Unlike sulfonated dyes (e.g., Alexa Fluor 594 DBCO) or large protein conjugates, this compound is hydrophobic and uncharged. It passively diffuses through the plasma membrane, making it excellent for labeling intracellular targets (e.g., nascent proteins, lipids, or glycans) in living cells.
-
-
Kinetics & Washout:
-
Challenge: The hydrophobicity that aids permeability can lead to non-specific accumulation in lipid droplets or membranes.
-
Solution: A rigorous "pulse-chase" protocol is required. Short incubation (15–30 min) followed by extensive washing with serum-free media is critical to improve Signal-to-Noise Ratio (SNR).
-
-
Copper-Free Safety:
-
The DBCO moiety eliminates the need for Cu(I) catalysts, which are cytotoxic and can quench GFP/RFP signals or damage DNA. This preserves cell viability for downstream longitudinal imaging.
-
B. Fixed Cell Performance
Status: Robust / Background Management Required
-
Fixation Compatibility:
-
BDP 581/591 is compatible with standard Paraformaldehyde (PFA) fixation.
-
Caution: Methanol fixation can extract lipid-associated probes. Since BDP dyes are lipophilic, avoid organic solvent fixatives if the target is lipid-bound.
-
-
Photostability:
-
BODIPY cores exhibit superior photostability compared to Fluorescein or some Cyanine dyes (e.g., Cy3), resisting photobleaching during prolonged confocal scanning.
-
-
Background Signal:
-
In permeabilized cells, the hydrophobic DBCO tail can stick to intracellular membranes. Blocking with 3% BSA or 0.1% Triton X-100 helps, but hydrophilic alternatives (e.g., TAMRA-DBCO) may offer slightly lower background in fully fixed/permeabilized systems where permeability is no longer a constraint.
-
Comparative Analysis: BDP 581/591 vs. Alternatives
The following table contrasts this compound with common alternatives for click chemistry.
| Feature | This compound | TAMRA-DBCO | Alexa Fluor 594 DBCO | Cy5 DBCO |
| Cell Permeability | High (Passive Diffusion) | High | Low (Impermeable) | Moderate |
| Photostability | Excellent | Moderate | High | Low (prone to bleaching) |
| Spectral Region | Orange/Red (581/591 nm) | Orange (545/575 nm) | Red (590/617 nm) | Far-Red (649/666 nm) |
| Quantum Yield | High (~0.9 in organics) | Moderate (~0.3) | High | Moderate |
| Live Cell Use | Ideal (Intracellular) | Good | Surface Only | Good |
| Oxidation Sensitivity | Yes (Red | No | No | No (Cyanine degradation) |
| Primary Use Case | Intracellular metabolic labeling; ROS sensing | General intracellular labeling | Fixed cell / Surface labeling | Deep tissue / Far-red channel |
Technical Workflows & Diagrams
Diagram 1: The SPAAC Reaction Mechanism
The strain-promoted reaction between the Azide-tagged biomolecule and the BDP-DBCO probe.
Caption: Copper-free ligation of this compound to an azide-tagged biomolecule via strain-promoted cycloaddition.
Diagram 2: Experimental Workflow (Live vs. Fixed)
Decision matrix for selecting the correct protocol based on experimental goals.
Caption: Step-by-step workflow for metabolic labeling and staining in live versus fixed cell conditions.
Validated Experimental Protocols
Protocol A: Live Cell Metabolic Labeling & Staining
Objective: Visualize nascent protein synthesis using Azidohomoalanine (AHA).
-
Metabolic Pulse:
-
Deplete cells of Methionine (Met) for 30 min in Met-free media.
-
Incubate with 50 µM AHA (Azidohomoalanine) for 1–4 hours.
-
-
Washing:
-
Wash cells 2x with warm PBS to remove excess AHA.
-
-
Click Reaction (Staining):
-
Prepare 10 µM this compound in complete media (pre-warmed).
-
Note: DMSO concentration should be kept < 0.5% to avoid toxicity.
-
Incubate cells for 30 minutes at 37°C / 5% CO₂.
-
-
Post-Stain Wash (Critical):
-
Wash 3x with warm complete media.
-
Incubate in fresh media for 15 min (allows diffusion of unbound dye out of cells).
-
Wash 1x with Live Cell Imaging Solution (LCIS) before imaging.
-
Protocol B: Fixed Cell Staining
Objective: High-resolution imaging of azide-labeled glycans.
-
Metabolic Pulse:
-
Incubate cells with 50 µM Azido-sugar (e.g., Ac4GalNAz) for 24 hours.
-
-
Fixation:
-
Wash 2x PBS.
-
Fix with 4% Paraformaldehyde (PFA) in PBS for 15 min at RT.
-
Warning: Do not use cold Methanol/Acetone as it may delocalize lipid-linked BDP dyes.
-
-
Permeabilization & Blocking:
-
Wash 2x PBS.
-
Incubate with 0.25% Triton X-100 in PBS for 10 min.
-
Block with 3% BSA in PBS for 30 min.
-
-
Click Reaction:
-
Dilute This compound to 5 µM in Blocking Buffer.
-
Incubate for 1 hour at RT in the dark.
-
-
Wash & Mount:
-
Wash 3x with PBS containing 0.05% Tween-20.
-
Mount with antifade mounting medium (e.g., ProLong Diamond).
-
References
-
Beatty, K. E., et al. (2010).[4] Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition.[4][5][6][7][8][9] ChemBioChem.[4]
-
Lumiprobe Corporation. (n.d.). This compound Product Datasheet & Spectral Properties.
-
Pap, E. H., et al. (1999). Ratio-fluorescence microscopy of lipid oxidation in living cells using C11-BODIPY(581/591). FEBS Letters.[3]
-
Nikon Imaging Center. (n.d.). Selecting Fluorescent Dyes: Photostability and Permeability.[10]
-
Vector Laboratories. (n.d.). TAMRA DBCO Technical Guide and Copper-Free Click Chemistry.
Sources
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Live-cell imaging of cellular proteins by a strain-promoted azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 6. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition [authors.library.caltech.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selecting Fluorescent Dyes [nic.ucsd.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
